molecular formula C5H8FN3 B8800692 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine

4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B8800692
M. Wt: 129.14 g/mol
InChI Key: FLUKBSYSJHBUNC-UHFFFAOYSA-N
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Description

4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine (CAS 96886-29-2) is a fluorinated aminopyrazole derivative of high interest in medicinal and organic chemistry. With a molecular formula of C5H8FN3 and a molecular weight of 129.14 g/mol, this compound serves as a versatile and valuable scaffold for the synthesis of diverse nitrogen-containing heterocycles . As a 5-aminopyrazole, its primary research value lies in its role as a key precursor for constructing complex fused pyrazole systems, such as pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines . These structures are frequently explored in drug discovery for their remarkable and diverse biological properties. The 5-aminopyrazole core is a privileged structure in the development of bioactive compounds, including enzyme inhibitors, anticancer agents, antimicrobials, and antioxidants . The specific presence of a fluorine atom at the 4-position and methyl groups at the 1- and 3-positions on the pyrazole ring can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a particularly attractive building block for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Properties

Molecular Formula

C5H8FN3

Molecular Weight

129.14 g/mol

IUPAC Name

4-fluoro-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C5H8FN3/c1-3-4(6)5(7)9(2)8-3/h7H2,1-2H3

InChI Key

FLUKBSYSJHBUNC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1F)N)C

Origin of Product

United States

Foundational & Exploratory

4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine: Technical Profile and Synthetic Utility

Executive Summary

4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine (CAS: 96886-29-2) is a specialized fluorinated heterocyclic building block used extensively in modern medicinal chemistry.[1][2][3] It serves as a critical scaffold for the development of kinase inhibitors, particularly those targeting the p38 MAPK and Bruton’s tyrosine kinase (BTK) pathways.

The introduction of the fluorine atom at the C4 position is not merely structural; it provides strategic metabolic blocking , preventing oxidative degradation at the most electron-rich site of the pyrazole ring. Furthermore, the electron-withdrawing nature of fluorine modulates the pKa of the adjacent amino group, fine-tuning the hydrogen bond donor capability essential for ATP-binding pocket interactions.

Core Physicochemical Data
PropertyValue
CAS Number 96886-29-2
IUPAC Name 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine
Molecular Formula C₅H₈FN₃
Molecular Weight 129.14 g/mol
Exact Mass 129.0702
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calc) ~3.5 (Conjugate acid of amine)

Synthetic Methodology

The synthesis of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-amine is most efficiently achieved through electrophilic fluorination of the parent compound, 5-amino-1,3-dimethylpyrazole. This approach avoids the use of unstable fluorinated diketone precursors.

Protocol: Electrophilic Fluorination using Selectfluor®

This protocol utilizes Selectfluor (F-TEDA-BF4) , a stable, non-volatile source of electrophilic fluorine. The reaction is regioselective for the C4 position due to the electron-donating influence of the amino group at C5 and the methyl group at C3.

Reagents:

  • Substrate: 5-Amino-1,3-dimethylpyrazole (CAS: 3524-32-1)[4][5][6]

  • Fluorinating Agent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Solvent: Acetonitrile (MeCN)

  • Base: Sodium bicarbonate (NaHCO₃) (Optional, to scavenge HF)

Step-by-Step Workflow:

  • Preparation: Dissolve 5-amino-1,3-dimethylpyrazole (1.0 eq) in anhydrous MeCN (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the solution to 0°C. Add Selectfluor (1.1 eq) portion-wise over 20 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (eluent: 5% MeOH in DCM) or LC-MS.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).

Yield: Typical yields range from 65% to 80%.

Visualization: Synthetic Pathway

Synthesis Start 5-Amino-1,3-dimethylpyrazole (CAS: 3524-32-1) Inter Intermediate (C4-Cation Complex) Start->Inter MeCN, 0°C Reagent Selectfluor (F-TEDA-BF4) Reagent->Inter Product 4-Fluoro-1,3-dimethyl- 1H-pyrazol-5-amine (CAS: 96886-29-2) Inter->Product Elimination (-H+) RT, 4h

Caption: Electrophilic fluorination mechanism transforming the parent pyrazole into the 4-fluoro derivative.

Medicinal Chemistry Applications

The 4-fluoro-1,3-dimethyl-1H-pyrazol-5-amine scaffold is a "privileged structure" in drug discovery. Its utility stems from its ability to serve as a mimic for the adenine ring of ATP, making it ideal for kinase inhibition.

Metabolic Stability (The Fluorine Effect)

In non-fluorinated pyrazoles, the C4 position is highly susceptible to metabolic oxidation by Cytochrome P450 enzymes.

  • Mechanism: P450 enzymes typically hydroxylate electron-rich aromatic rings.

  • Solution: Substituting C4-H with C4-F blocks this metabolic soft spot because the C-F bond is metabolically inert and resistant to oxidative cleavage. This significantly extends the in vivo half-life (t1/2) of the drug candidate.

Scaffold for Fused Heterocycles

This amine is a primary precursor for synthesizing fused bicyclic systems, such as pyrazolo[3,4-d]pyrimidines . These fused systems are bioisosteres of purines and are widely used to target:

  • CDK (Cyclin-Dependent Kinases): Cancer proliferation.

  • Lck (Lymphocyte-specific protein tyrosine kinase): T-cell signaling.

Reaction with 1,3-Electrophiles: Condensation of the C5-amine and C4-position (often requiring activation or pre-functionalization) with 1,3-dielectrophiles (e.g., malondialdehyde derivatives) yields the fused pyrazolo-pyrimidine core.

Visualization: Application Logic

Applications cluster_0 Direct Utility cluster_1 Synthetic Transformation Core 4-Fluoro-1,3-dimethyl- 1H-pyrazol-5-amine Metab Metabolic Blocking (Prevents C4-Oxidation) Core->Metab pKa pKa Modulation (Reduced Basicity of NH2) Core->pKa Fused Pyrazolo[3,4-d]pyrimidines Core->Fused + 1,3-Electrophiles Kinase Kinase Inhibitors (CDK, p38, BTK) Fused->Kinase

Caption: Structural utility of the scaffold in enhancing metabolic stability and accessing fused kinase inhibitor libraries.

Analytical Characterization

To validate the synthesis of CAS 96886-29-2, the following spectral data is diagnostic. The presence of the fluorine atom provides a clear handle in ¹⁹F NMR.

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ ~3.50 (s, 3H)N-Methyl group (N1)
δ ~2.05 (s, 3H)C-Methyl group (C3)
δ ~5.00 (br s, 2H)NH₂ protons (Exchangeable with D₂O)
¹⁹F NMR δ -175 to -185 ppmSinglet (Ar-F). Absence indicates failed fluorination.
¹³C NMR Doublet splittingC3, C4, and C5 carbons will show coupling to F (J_CF).
LC-MS m/z 130.15 [M+H]⁺Positive mode ionization.

Safety and Handling

  • Hazards: As an aminopyrazole, this compound should be treated as a potential irritant to skin, eyes, and respiratory tracts.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The amine group is susceptible to oxidation over long periods if exposed to air.

  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless acylation is intended).

References

  • Banks, R. E., et al. "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: user-friendly site-selective electrophilic fluorinating agents of the N-fluoroammonium class." Journal of the Chemical Society, Perkin Transactions 1, 1996.

  • Fray, J., et al. "Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives."[7] Journal of Fluorine Chemistry, 2015.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24877869, 5-Amino-1,3-dimethylpyrazole (Parent)." PubChem, 2024.[6]

  • Breen, J. R., et al. "Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination." Beilstein Journal of Organic Chemistry, 2011.

  • Aggarwal, R., et al. "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry, 2018.

Sources

Bioisosteric Properties of Fluorinated Aminopyrazoles in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyrazole moiety serves as a privileged scaffold in medicinal chemistry, particularly within kinase inhibition and GPCR ligand design. Its ability to function as a bidentate hydrogen bond donor/acceptor pair makes it an ideal mimic for the adenine ring of ATP. However, the native aminopyrazole scaffold often suffers from rapid oxidative metabolism and suboptimal lipophilicity.

This guide analyzes the strategic incorporation of fluorine (F) and trifluoromethyl (CF


) groups onto the aminopyrazole core. We explore how these substitutions function as non-classical bioisosteres, modulating pKa, blocking metabolic soft spots, and altering the vector of dipole moments to enhance binding affinity.

Physicochemical Rationale: The Fluorine Effect[1][2][3][4]

The introduction of fluorine into the aminopyrazole ring is not merely a steric substitution; it is a profound electronic modulation.

The Amphoteric Shift (pKa Modulation)

Aminopyrazoles are amphoteric. The exocyclic amine and the ring NH can act as donors, while the pyridine-like ring nitrogen acts as an acceptor.

  • Acidity (Ring NH): Fluorine is highly electronegative (

    
    ). When attached to the pyrazole ring (specifically at C4), the inductive effect (
    
    
    
    ) stabilizes the conjugate base (the pyrazolate anion). This lowers the pKa of the NH, making it a stronger hydrogen bond donor.
  • Basicity (Ring N): Conversely, the electron-withdrawing nature reduces the electron density on the pyridine-like nitrogen, lowering its pKa (making it less basic). This is critical for optimizing residence time in the ATP-binding pocket of kinases, where the protonation state dictates the strength of the salt bridge to the gatekeeper residue.

Lipophilicity and Permeability

While the C-F bond is polar, the low polarizability of fluorine often results in increased lipophilicity (LogP) compared to a C-H bond, primarily because the C-F bond does not participate in hydrogen bonding as a donor.

  • H

    
     F Substitution:  typically increases LogP by ~0.2–0.4 units.
    
  • CH

    
    
    
    
    
    CF
    
    
    Substitution:
    Increases LogP significantly (often >1.0 unit), enhancing membrane permeability but potentially increasing plasma protein binding.
Metabolic Blocking

The C4 position of the aminopyrazole ring is electron-rich and prone to CYP450-mediated oxidation. Substitution with fluorine (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H) effectively blocks this metabolic soft spot without introducing the steric bulk of a chlorine or methyl group.

Structural Activity Relationship (SAR) Logic

The following decision tree illustrates the logic flow for fluorinating an aminopyrazole lead compound.

SAR_Logic Lead Aminopyrazole Lead (Metabolic Instability / Low Potency) Analysis Identify Soft Spot (C4-H Oxidation?) Lead->Analysis Decision_F Subst: H -> F (C4) Analysis->Decision_F Steric constrained Decision_CF3 Subst: CH3 -> CF3 (C3) Analysis->Decision_CF3 Hydrophobic pocket available Effect_F Block Metabolism Min. Steric Change pKa (acidic) ↓ Decision_F->Effect_F Effect_CF3 Fill Hydrophobic Pocket LogP ↑↑ Electronic w/d Decision_CF3->Effect_CF3 Outcome_1 Improved t1/2 Maintained Binding Effect_F->Outcome_1 Outcome_2 High Potency (Gatekeeper Interaction) Effect_CF3->Outcome_2

Figure 1: Strategic decision tree for fluorinating aminopyrazole scaffolds based on metabolic and potency requirements.

Synthetic Accessibility

Synthesizing fluorinated aminopyrazoles requires navigating regioselectivity challenges. Direct fluorination (e.g., using Selectfluor) is possible but often yields mixtures. The de novo cyclization approach is preferred for scale and purity.

The Regioselectivity Challenge

When condensing a hydrazine with a non-symmetrical 1,3-dielectrophile (like a fluorinated


-ketonitrile), two isomers are possible: 3-amino-5-substituted or 5-amino-3-substituted. The outcome is controlled by the steric bulk of the R-group and the solvent pH.

Synthesis_Workflow Precursor Fluorinated Precursor (α-fluoro-β-ketonitrile) Reaction Cyclization (Ethanol, Reflux) Precursor->Reaction Reagent Hydrazine (NH2NH-R) Reagent->Reaction Isomer_A Regioisomer A (5-amino-4-fluoro-1-R) Reaction->Isomer_A Kinetic Control Isomer_B Regioisomer B (3-amino-4-fluoro-1-R) Reaction->Isomer_B Thermodynamic Control Purification Chromatographic Separation (SiO2 or Prep-HPLC) Isomer_A->Purification Isomer_B->Purification

Figure 2: Synthetic workflow for 4-fluoro-aminopyrazoles highlighting the divergence of regioisomers.

Experimental Protocols

Protocol A: Synthesis of 4-Fluoro-3-aminopyrazole Derivatives

Rationale: This method utilizes the condensation of an acyl chloride with fluoroacetonitrile to generate the requisite fluorinated backbone before ring closure.

Materials:

  • Aryl acid chloride (1.0 eq)

  • Fluoroacetonitrile (1.1 eq)

  • LiHMDS (Lithium hexamethyldisilazide) (2.2 eq)

  • Hydrazine hydrate (2.5 eq)

  • Solvents: THF (anhydrous), Ethanol.

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried flask under Argon, cool anhydrous THF (20 mL) to -78°C. Add fluoroacetonitrile (1.1 eq) and dropwise add LiHMDS (2.2 eq). Stir for 30 mins to generate the lithiated nitrile species.

  • Acylation: Add the aryl acid chloride (1.0 eq) dropwise to the mixture at -78°C. Allow the reaction to warm to 0°C over 2 hours.

  • Quench & Isolation: Quench with 1N HCl. Extract with Ethyl Acetate (3x). The organic layer contains the crude

    
    -fluoro-
    
    
    
    -ketonitrile.[1] (Note: These intermediates can be unstable; proceed immediately).
  • Cyclization: Dissolve the crude intermediate in Ethanol. Add Hydrazine hydrate (2.5 eq). Reflux for 4–6 hours.

  • Purification: Evaporate solvent. The residue will likely contain two regioisomers. Separate via flash column chromatography (Gradient: 0-10% MeOH in DCM). The 3-amino isomer is typically more polar than the 5-amino isomer.

Protocol B: Determination of pKa via NMR Titration

Rationale: Standard potentiometric titration is often unsuitable for fluorinated heterocycles due to low solubility in water. NMR titration (


F or 

H) provides site-specific ionization data.

Methodology:

  • Buffer Preparation: Prepare a series of deuterated buffers (phosphate/citrate) ranging from pH 2.0 to 12.0 in D

    
    O/DMSO-d6 (90:10).
    
  • Sample Prep: Dissolve the fluorinated aminopyrazole (5 mg) in the solvent mixture.

  • Measurement: Acquire

    
    F NMR spectra for each pH point. The chemical shift (
    
    
    
    ) is sensitive to the protonation state of the ring nitrogens.
  • Data Analysis: Plot

    
     vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.
    
    • Equation:

      
      
      

Comparative Data: Fluorine vs. Hydrogen[1][2][6][7]

Table 1: Physicochemical Impact of Fluorination on the Pyrazole Core

Property3-Aminopyrazole (Native)4-Fluoro-3-aminopyrazole3-CF

-5-aminopyrazole
pKa (Ring NH) ~14.0~12.5 (More Acidic)~11.0 (Significantly Acidic)
pKa (Ring N) ~2.5~1.0 (Less Basic)< 0.5 (Non-basic)
LogP (approx) 0.50.81.6
Metabolic Stability Low (C4 oxidation)High (Blocked)High
H-Bond Donor ModerateStrongVery Strong

Note: Values are approximate and dependent on N1-substituents.

References

  • Cocconcelli, G., et al. (2010). "Synthesis of Novel 4-Fluoro-2H-pyrazol-3-ylamines." Synthetic Communications. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). "The many roles for fluorine in medicinal chemistry." Journal of Medicinal Chemistry. Link

  • Fichez, J., et al. (2011). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry. Link

Sources

Technical Guide: Distinguishing and Utilizing 3-Amino and 5-Amino Dimethylpyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Isomer Trap" in Pyrazole Scaffolds

In kinase inhibitor design and fragment-based drug discovery, the aminopyrazole moiety is a privileged scaffold.[1] However, the regiochemistry of N-methylated aminopyrazoles—specifically 5-amino-1,3-dimethylpyrazole (5-ADMP) versus 3-amino-1,5-dimethylpyrazole (3-ADMP) —is a frequent source of structural misassignment.[1][2]

While often treated interchangeably in early screening due to identical molecular weights (111.15 g/mol ) and similar polarity, these isomers exhibit drastically different steric profiles and hydrogen-bonding vectors.[1] Misidentifying the isomer leads to "dead-end" SAR (Structure-Activity Relationship) data, where potency cliffs cannot be explained by docking models because the physical molecule does not match the in silico structure.[1]

This guide provides a definitive technical framework for synthesizing, distinguishing, and utilizing these isomers, grounded in self-validating analytical protocols.

Part 1: Structural Anatomy & Nomenclature[1]

The confusion stems from the numbering rules of the pyrazole ring, which prioritize the heteroatoms. When the ring nitrogen is methylated (N1), the positions of the amino and carbon-methyl substituents are fixed, creating two distinct stable regioisomers.

The Isomers Defined[3]
  • 5-Amino-1,3-dimethylpyrazole (Major Commercial Isomer)

    • Structure: The amino group (-NH₂) is at position 5, adjacent to the N-methyl group at position 1.[1][2] The C-methyl is at position 3.[1][2][3][4]

    • Key Feature: High steric clash between N-Me and 5-NH₂.[1][2]

    • CAS: 3524-32-1[1][2][4][5][6][7]

  • 3-Amino-1,5-dimethylpyrazole (Minor/Alternative Isomer)

    • Structure: The amino group (-NH₂) is at position 3.[1][2] The C-methyl is at position 5, adjacent to the N-methyl group at position 1.[1][2]

    • Key Feature: High steric clash between N-Me and 5-Me; the amino group is relatively unhindered.[1][2]

    • CAS: 35100-92-6[1][2]

Visualization of Regioisomerism

PyrazoleIsomers cluster_A 5-Amino-1,3-dimethylpyrazole (Steric Clash: N-Me vs NH2) cluster_B 3-Amino-1,5-dimethylpyrazole (Steric Clash: N-Me vs C-Me) StructA N1-Methyl | [N1] -- [C5-NH2] | [N2] -- [C3-Me] StructB N1-Methyl | [N1] -- [C5-Me] | [N2] -- [C3-NH2] StructA->StructB Regioisomers (Not Tautomers)

Figure 1: Structural comparison highlighting the proximity of the N-methyl group to the Amino group (Left) versus the C-methyl group (Right).

Part 2: Synthesis & Regiocontrol[1]

The synthesis of these isomers typically involves the condensation of methylhydrazine with 3-aminocrotononitrile (or equivalent 1,3-electrophiles).[1][2] The regioselectivity is governed by the nucleophilicity differential between the two nitrogens of methylhydrazine.

The Reaction Mechanism

Methylhydrazine has two nucleophilic sites:

  • NH₂ (Terminal): Less sterically hindered, generally attacks the most electrophilic center (nitrile carbon).

  • NH-Me (Internal): More electron-rich (inductive effect of methyl), but sterically hindered.[1][2]

Regioselectivity Table[1][2]
VariableConditionMajor ProductMechanistic Driver
Standard Ethanol, Reflux5-Amino-1,3-dimethyl (70-90%)Terminal NH₂ attacks Nitrile (C≡N); Internal NH-Me attacks Enamine C.
Controlled Acidic pH / Specific SolventsMixed / 3-Amino-1,5-dimethyl Protonation changes the relative nucleophilicity; steric control becomes dominant.[1][2]
Precursor 3-oxobutanenitrile + MeNHNH₂5-Methyl-1-R-pyrazol-3-amine Reaction with keto-nitriles often favors the 3-amino isomer depending on condensation sequence.[1][2]

Field Insight: In commercial synthesis using 3-aminocrotononitrile, the 5-amino-1,3-dimethylpyrazole is overwhelmingly the dominant product.[1][2] Researchers requiring the 3-amino isomer often must source it specifically or use alternative cyclization routes (e.g., from alkyl hydrazines and propiolic acid derivatives) to ensure purity.[1]

Part 3: Analytical Differentiation (Self-Validating Protocol)

Relying solely on 1H NMR chemical shifts is risky because the signals for methyl groups and aromatic protons are very similar (often within 0.2 ppm). The only self-validating method is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .[1][2]

The "Smoking Gun" NOE Protocol

To determine the isomer identity, irradiate the N-methyl signal (usually a singlet around 3.6 - 3.8 ppm).[1][2]

  • Observation A: NOE to Aromatic/Amino Signal

    • If irradiation of N-Me enhances the Amino (-NH₂) signal (broad singlet, ~5.0 ppm) or the C4-H signal:

    • Reasoning: The N-Me is spatially adjacent to the C5 position (bearing the amine).

  • Observation B: NOE to Methyl Signal

    • If irradiation of N-Me enhances the C-Methyl signal (singlet, ~2.1 - 2.3 ppm):

    • Reasoning: The N-Me is spatially adjacent to the C5 position (bearing the methyl). This is the definitive "smoking gun" because methyl-methyl NOE is strong and unambiguous.[1][2]

Analytical Logic Flow

NOE_Protocol Start Isolate Isomer (White/Off-white solid) Step1 Acquire 1H NMR Identify N-Me singlet (~3.7 ppm) Start->Step1 Step2 Perform 1D NOE Irradiate N-Me signal Step1->Step2 Decision What signal is enhanced? Step2->Decision ResultA Enhancement of C-Methyl (~2.2 ppm) Decision->ResultA Strong NOE ResultB Enhancement of Amino NH2 (~5.0 ppm) Decision->ResultB Strong NOE ConclusionA Identity: 3-Amino-1,5-dimethylpyrazole ResultA->ConclusionA ConclusionB Identity: 5-Amino-1,3-dimethylpyrazole ResultB->ConclusionB

Figure 2: Decision tree for spectroscopic validation of pyrazole regioisomers.

Part 4: Functional Reactivity & Drug Design Implications[1]

The choice of isomer dictates the chemical reactivity and the biological binding mode.

Nucleophilicity and Acylation[9]
  • 5-Amino-1,3-dimethylpyrazole: The exocyclic amine is flanked by the N-methyl group.[1][2] This creates an "ortho-effect."[1][2]

    • Consequence: Acylation (e.g., amide coupling) is slower and may require higher temperatures or stronger coupling agents (e.g., HATU vs EDC).

    • Side Reaction: Under forcing conditions, acylation may occur on the ring nitrogen (N2) if the exocyclic amine is too hindered, though this is rare for 1-substituted pyrazoles.

  • 3-Amino-1,5-dimethylpyrazole: The amine is flanked by the ring nitrogen (N2) and a proton (C4-H).[1][2]

    • Consequence: The amine is more nucleophilic and accessible. Amide formation proceeds rapidly.[2]

Kinase Binding Modes (SAR)

In ATP-competitive kinase inhibitors, the pyrazole often mimics the adenine ring of ATP.

  • H-Bond Donor/Acceptor Geometry: The vector of the NH group relative to the N-Me group is different by approx 140 degrees between the two isomers.

  • Impact: Switching from a 5-amino to a 3-amino core usually abolishes potency if the binding pocket is tight, as the N-methyl group will clash with the "gatekeeper" residue or the hinge region backbone.[1][2]

References

  • Regiochemistry of Pyrazole Synthesis: Elguero, J. et al. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996.

  • Structural Characterization: Foces-Foces, C. et al. "Tautomerism and structure of 3(5)-aminopyrazoles."[1][2] Journal of the Chemical Society, Perkin Transactions 2, 1993.

  • Commercial Isomer Data: Sigma-Aldrich Product Specification for 5-Amino-1,3-dimethylpyrazole (CAS 3524-32-1).[1][2][4]

  • NOE Protocol Validation: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Standard Reference for NOE interpretation).

Sources

Methodological & Application

Protocol for Schiff base formation with 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of Schiff Bases Derived from 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine

Executive Summary

This guide details the synthetic protocols for generating Schiff bases (imines) using 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine as the nucleophile.[1] Unlike simple aliphatic amines, this specific pyrazole derivative presents unique challenges due to the electron-withdrawing nature of the fluorine atom at the C4 position and the inherent heteroaromatic resonance, both of which reduce the nucleophilicity of the C5-amine.

Successful conversion requires strict control over pH to activate the carbonyl electrophile without fully protonating the amine, often necessitating water removal techniques or microwave irradiation to drive the equilibrium forward.

Scientific Rationale & Mechanistic Insight

Electronic Environment

The reactivity of 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine is governed by two competing factors:

  • Resonance Delocalization: The lone pair on the exocyclic amine (N5) is partially delocalized into the pyrazole ring, reducing its availability for nucleophilic attack.

  • Inductive Deactivation (-I Effect): The fluorine atom at position 4 exerts a strong inductive pull, further decreasing the electron density at the adjacent C5 and its attached amine.

Implication: Standard "stir-at-room-temperature" protocols used for aniline derivatives will likely fail or result in low yields.[1] Acid catalysis is strictly required to activate the aldehyde/ketone carbonyl.

Reaction Mechanism (Acid-Catalyzed)

The reaction proceeds via a hemiaminal intermediate.[1] The rate-determining step for electron-deficient amines is often the initial nucleophilic attack.[1] However, for sterically hindered or highly stabilized systems, dehydration can also become a bottleneck.

ReactionMechanism Substrate Aldehyde + Protonated Carbonyl Attack Nucleophilic Attack (Amine on C=O) Substrate->Attack Slow Step (Low Nucleophilicity) Hemiaminal Hemiaminal Intermediate Attack->Hemiaminal Proton Transfer Dehydration Acid-Assisted Dehydration (-H2O) Hemiaminal->Dehydration H+ Catalyst Product Schiff Base (Imine) Dehydration->Product Irreversible if Water Removed

Figure 1: Mechanistic pathway highlighting the critical activation steps required for fluorinated pyrazole amines.[1]

Experimental Protocols

Method A: Standard Thermal Reflux (Acetic Acid Catalysis)

Best for: Reacting with electron-poor or sterically unhindered aldehydes.[1]

Reagents:

  • 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine (1.0 equiv)[1]

  • Aromatic Aldehyde (1.0 – 1.1 equiv)[1]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[1]

  • Catalyst: Glacial Acetic Acid (AcOH) (2–3 drops per mmol)[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine in 10 mL of absolute ethanol.

  • Addition: Add 1.0–1.1 mmol of the corresponding aldehyde.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Note: Do not use strong mineral acids (HCl, H2SO4) as they will protonate the pyrazole amine completely, killing reactivity.

  • Reflux: Attach a condenser and reflux the mixture at 78–80°C for 3–6 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 7:3).[1]

  • Workup:

    • Scenario 1 (Precipitate forms): Cool to room temperature, then to 0°C. Filter the solid, wash with cold ethanol, and dry.

    • Scenario 2 (No precipitate): Concentrate the solvent to ~20% volume under reduced pressure. Pour into crushed ice/water. Filter the resulting solid.[2]

  • Purification: Recrystallization from hot ethanol is usually sufficient.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput library generation and difficult substrates.[1]

Parameters:

  • Power: 150–300 W (Dynamic mode)[1]

  • Temperature: 80–100°C

  • Time: 5–20 minutes

  • Solvent: Ethanol or Solvent-free (neat)

Procedure:

  • Mix 1.0 mmol of amine and 1.0 mmol of aldehyde in a microwave-safe vial.

  • Add a minimum amount of EtOH (0.5 – 1 mL) to create a slurry, or grind reagents together if performing solvent-free.

  • Add 1 drop of glacial acetic acid.

  • Irradiate at 100°C for 10 minutes.

  • Cool rapidly. Isolate solids by filtration or trituration with diethyl ether.

Method C: Azeotropic Dehydration (Dean-Stark)

Best for: Electron-rich aldehydes or ketones where equilibrium favors starting materials.[1]

Procedure:

  • Dissolve reagents (10 mmol scale) in anhydrous Toluene (30 mL).

  • Add catalytic p-Toluenesulfonic acid (p-TSA) (0.1 equiv).[1]

  • Reflux with a Dean-Stark trap to physically remove water.

  • Continue until theoretical water volume is collected (or overnight).

  • Neutralize with NaHCO3 wash, dry organic layer (MgSO4), and concentrate.

Data Analysis & Troubleshooting

Decision Matrix for Protocol Selection

ProtocolSelection Start Start: Select Aldehyde IsReactive Is Aldehyde Electron Deficient? (e.g., -NO2, -Cl) Start->IsReactive MethodA Method A: Ethanol Reflux + AcOH IsReactive->MethodA Yes (High Reactivity) IsKetone Is it a Ketone or Electron-Rich Aldehyde? IsReactive->IsKetone No MethodB Method B: Microwave Irradiation IsKetone->MethodB Small Scale / Library MethodC Method C: Toluene + Dean-Stark IsKetone->MethodC Large Scale / Stubborn

Figure 2: Workflow for selecting the optimal synthesis method based on substrate properties.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
No Reaction (TLC shows SM) Amine nucleophilicity is too low.Switch to Method B (Microwave) or use Method C (Force water removal).[1] Increase catalyst load slightly.
Product is an Oil Impurities or low melting point.Triturate with cold diethyl ether or hexane. If oil persists, evaporate solvent and recrystallize from EtOH/Water mix.
Reversion on Column Imine hydrolysis on silica gel.Avoid silica chromatography. Use neutral alumina or recrystallization. If silica is necessary, add 1% Triethylamine to the eluent.
Low Yield Equilibrium issue (Water presence).Ensure solvents are anhydrous. Add activated 4Å molecular sieves to the reaction mixture.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Karati, D., Mahadik, K. R., & Kumar, D. (2022). Microwave Assisted Synthesis of a Novel Schiff Base Scaffolds of Pyrazole Nuclei: Green Synthetic Method. Current Microwave Chemistry, 9(2), 99-104. Link[1]

  • Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid synthesis of bio-active heterocycles using microwave irradiation.[2] Pure and Applied Chemistry, 80(4), 777-790. (Microwave protocols for heterocycles).

  • Fustero, S., et al. (2011). Fluorine in heterocycles: A powerful tool for the synthesis of bioactive compounds. Chemical Reviews, 111(10), 6984-7034. (Effects of fluorine on heterocyclic reactivity). Link[1]

  • NIST Chemistry WebBook. 5-Amino-1,3-dimethylpyrazole (Analogous non-fluorinated structure data).[1] Link[1]

Sources

Amide coupling procedures for electron-deficient aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amide Coupling for Electron-Deficient Aminopyrazoles

Executive Summary

Electron-deficient aminopyrazoles (e.g., 3-amino-4-cyanopyrazole, 3-aminopyrazole-4-carboxylates) are critical scaffolds in kinase inhibitor development (e.g., JAK, BRAF inhibitors).[1] However, they present a dual synthetic challenge:

  • Nucleophilic Deactivation: Electron-withdrawing groups (EWGs) at the C4 position delocalize the exocyclic nitrogen's lone pair, drastically reducing pKa (often < 2.[1]0) and rendering standard coupling reagents (EDC, HATU/DIEA) ineffective.[1]

  • Ambident Reactivity: The endocyclic ring nitrogens (N1/N2) compete with the exocyclic amine, often leading to undesired N-ring acylation or bis-acylation.[1]

This guide details three field-proven protocols to solve these issues, moving from modern high-activity coupling agents to anionic activation strategies.

Strategic Decision Matrix

Before selecting a protocol, categorize your substrate based on the electronic environment of the exocyclic amine.

DecisionMatrix Start Analyze Substrate (Aminopyrazole) EWG_Check Is there a strong EWG (CN, NO2, COOR, CF3) at Position 4? Start->EWG_Check Standard Standard Coupling (HATU / DIEA / DMF) EWG_Check->Standard No (Alkyl/H) HighEnergy High Energy Activation Required EWG_Check->HighEnergy Yes Acid_Stability Is the Carboxylic Acid Sensitive to Acid/Heat? HighEnergy->Acid_Stability Protocol_A PROTOCOL A: T3P + Pyridine (The Gold Standard) Acid_Stability->Protocol_A Yes (Mod. Sensitive) Protocol_B PROTOCOL B: Acid Chloride Gen. (Ghosez/Oxalyl Cl) Acid_Stability->Protocol_B No (Stable) Protocol_C PROTOCOL C: LiHMDS Anionic Coupling (Ester Precursor) Acid_Stability->Protocol_C Ester Available

Figure 1: Decision tree for selecting the optimal amidation strategy based on substrate electronics and stability.

Mechanistic Insight: The Regioselectivity Trap

Unlike simple anilines, aminopyrazoles can react at the exocyclic amine (


) or the ring nitrogen (

).[1]
  • Kinetic Product: Acylation often occurs first at the most basic site, which can be the ring nitrogen (

    
    ), forming an unstable amide.
    
  • Thermodynamic Product: The desired exocyclic amide is thermodynamically favored.

  • Solution: Protocols must include a thermal equilibration step or base treatment to drive the

    
     acyl migration.[1]
    

Detailed Protocols

PROTOCOL A: The "Gold Standard" (T3P + Pyridine)

Best for: Highly electron-deficient amines where epimerization of the acid is a concern.[1] Mechanism: T3P (Propylphosphonic anhydride) forms a highly reactive mixed anhydride.[1] Pyridine acts as both solvent and base, preventing acid neutralization and facilitating the proton transfer required for the attack of the poor nucleophile.

Materials:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • Aminopyrazole (1.1 equiv)[1]

  • T3P (50% w/w solution in EtOAc or DMF) (2.0 – 3.0 equiv)[1]

  • Pyridine (anhydrous) (Concentration: 0.2 M)[1]

Step-by-Step Procedure:

  • Setup: Charge a dry reaction vial with the Carboxylic Acid and Aminopyrazole.

  • Solvation: Add anhydrous Pyridine (5 mL per mmol of acid). Stir to dissolve.

    • Note: If solubility is poor, use 1:1 Pyridine:DCM or Pyridine:EtOAc.[1]

  • Activation: Cool to 0°C. Add T3P solution dropwise over 5 minutes.

    • Why: Exothermic reaction.[1] Controlling addition rate prevents decomposition.[1]

  • Reaction: Allow to warm to Room Temperature (RT).

    • Checkpoint: Monitor by LCMS after 1 hour.[1] If <50% conversion, heat to 60–80°C .

    • Insight: Heat is often required to overcome the activation energy of the electron-poor amine and to force any N-ring acylated intermediate to rearrange to the exocyclic amine.

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash x3 with water (removes Pyridine and water-soluble T3P byproducts).[1]

    • Wash x1 with 0.5M HCl (to remove residual Pyridine/Amine) and x1 Brine.[1]

    • Dry over Na2SO4 and concentrate.[1][3]

Typical Yield: 75–90%[1]

PROTOCOL B: The "Brute Force" (Acid Chloride Generation)

Best for: Sterically hindered acids or extremely unreactive amines (e.g., nitro-aminopyrazoles).[1] Reagent Choice: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is preferred over Oxalyl Chloride for acid-sensitive substrates as it generates neutral byproducts.[1]

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

    • Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1–2 hours at RT.

    • Verification: Aliquot into MeOH and check for Methyl Ester formation by LCMS.

  • Coupling:

    • Concentrate the acid chloride (if volatile, skip this).[1]

    • Redissolve in dry Pyridine (or THF with 3.0 equiv Pyridine).[1]

    • Add Aminopyrazole (1.2 equiv) and catalytic DMAP (0.1 equiv).[1]

  • Thermal Drive:

    • Heat to 60°C for 4–16 hours.

    • Critical: If bis-acylation (on both Ring N and Exocyclic N) is observed by LCMS, treat the crude mixture with LiOH (2 equiv) in THF/Water (1:1) for 30 mins at RT. This selectively hydrolyzes the unstable Ring-N amide, leaving the desired Exocyclic amide intact.

PROTOCOL C: Anionic Coupling (LiHMDS)

Best for: Direct conversion of Esters to Amides (avoiding the Acid intermediate).[1] Ideal for very weak nucleophiles where deprotonation is necessary to create a reactive amidate anion.

Mechanism:



The deprotonated aminopyrazole is a powerful nucleophile that attacks the ester carbonyl.[1]

Materials:

  • Ester substrate (Methyl or Ethyl ester preferred) (1.0 equiv)[1]

  • Aminopyrazole (1.2 – 1.5 equiv)[1]

  • LiHMDS (1.0 M in THF) (2.5 – 3.0 equiv)[1]

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Deprotonation:

    • Dissolve Aminopyrazole in anhydrous THF (0.2 M) under Nitrogen/Argon.

    • Cool to 0°C (or -78°C for very sensitive substrates).[1]

    • Add LiHMDS dropwise.[1] Stir for 15–30 minutes.

    • Observation: Solution often turns yellow/orange, indicating anion formation.

  • Coupling:

    • Add the Ester (dissolved in minimal THF) dropwise to the anion solution.[1]

  • Reaction:

    • Stir at 0°C for 1 hour, then warm to RT.

    • Note: Reaction is usually very fast (< 2 hours).[1]

  • Quench:

    • Crucial: Quench with saturated NH4Cl solution slowly at 0°C.

    • Extract with EtOAc.[1]

Typical Yield: 60–85% (often cleaner than acid coupling for these substrates).[1]

Troubleshooting & Optimization

Observation (LCMS)DiagnosisRemediation
No Reaction Amine is too deactivated.Switch to Protocol C (Anionic) or use Protocol B with heating >80°C in sealed tube.
Product Mass + 100-200 Da Bis-acylation (Ring N + Exo N).[1]Treat crude with LiOH/THF or K2CO3/MeOH to hydrolyze the Ring-N amide.[1]
Wrong Regioisomer Ring-N acylation only.The kinetic product is trapped. Heat the reaction mixture in Pyridine to 80°C to force rearrangement.
Low Conversion Acid activation failed.Ensure reagents (T3P/Ghosez) are fresh.[1] Water kills these reagents instantly.[1]

Visualization: Regioselectivity Pathway

Regioselectivity Substrate Aminopyrazole + Activated Acid (R-COX) Kinetic Kinetic Attack (Ring Nitrogen N1) Substrate->Kinetic Fast (0°C) Thermodynamic Exocyclic Amide (Desired Product) Substrate->Thermodynamic Slow (Direct Attack) Intermediate N-Acyl Intermediate (Unstable) Kinetic->Intermediate Intermediate->Thermodynamic Heat / Base (1,3-Acyl Shift)

Figure 2: The kinetic vs. thermodynamic pathway.[1] Heating promotes the rearrangement of the unstable N-acyl intermediate to the stable exocyclic amide.

References

  • T3P Coupling Efficiency

    • Propylphosphonic Anhydride (T3P)
    • Source: Common Organic Chemistry / Arch.[1] Pharm. Chem. Life Sci.

  • Aminopyrazole Regioselectivity

    • Regioselective Synthesis of 3-Amino- and 5-Aminopyrazoles.
    • Source: BenchChem Technical Guides.[1][4]

  • LiHMDS Anionic Coupling

    • Lithium Bis(trimethylsilyl)amide (LiHMDS) in Organic Synthesis.[1][5]

    • Source: Organic Syntheses / Wikipedia Summary.[1]

    • [1][5]

  • Ghosez's Reagent Protocol

    • Use of 1-Chloro-N,N,2-trimethyl-1-propenylamine for Amide Bond Formation.[1]

    • Source: Organic Letters / Sigma-Aldrich Protocol.[1]

Sources

Application Notes and Protocols: Diazotization of 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazole Diazonium Salts in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern drug discovery, with numerous derivatives finding applications as anti-inflammatory, analgesic, anti-cancer, and antimicrobial agents.[1][2][3] The diazotization of aminopyrazoles to form pyrazole diazonium salts is a pivotal transformation, unlocking a diverse array of subsequent functionalizations. These highly reactive intermediates serve as versatile synthons for the introduction of various functionalities onto the pyrazole ring, enabling the synthesis of novel compounds with potential therapeutic value.[4][5] Specifically, 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine represents a key starting material. The presence of the fluorine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making its derivatives attractive for drug development programs.

This guide provides a comprehensive overview of the reagents and protocols for the successful diazotization of 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage this important chemical transformation.

Understanding the Diazotization of Heterocyclic Amines

The diazotization of primary aromatic and heterocyclic amines involves the reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid.[6][7] The reaction proceeds through the formation of a nitrosonium ion (NO⁺), which acts as the electrophile and attacks the amino group. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium salt.[7]

For heterocyclic amines like pyrazoles, the stability of the resulting diazonium salt is a critical consideration. The nature of the substituents on the pyrazole ring and the counter-ion of the diazonium salt significantly impact its stability and reactivity.[8][9] Electron-withdrawing groups, such as the fluorine atom in the target molecule, can influence the electron density of the pyrazole ring and, consequently, the stability of the diazonium intermediate.[10]

Core Reagents and Their Comparative Analysis

The choice of diazotization reagent is paramount for a successful and safe reaction. The following table summarizes the most common reagents, their characteristics, and their suitability for the diazotization of 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine.

Reagent SystemKey Characteristics & AdvantagesDisadvantages & Safety Considerations
Sodium Nitrite (NaNO₂) / Strong Mineral Acid (e.g., HCl, H₂SO₄) - Cost-effective and readily available.- Well-established, classical method.[6]- Diazonium salts can be unstable, especially when isolated.[11][12] - Requires low temperatures (typically 0-5 °C) to minimize decomposition.[12] - In situ generation of nitrous acid can lead to side reactions if not controlled.
Nitrosylsulfuric Acid (HNSO₅) - Suitable for weakly basic amines that are difficult to diazotize in aqueous mineral acids.[13] - Can be prepared in advance and stored.- Highly corrosive and requires careful handling.- The reaction is typically performed in concentrated sulfuric acid.
tert-Butyl Nitrite (t-BuONO) - Allows for diazotization under milder, often non-aqueous conditions.[5] - Can lead to the formation of more stable diazonium species.[14]- More expensive than sodium nitrite.- Can introduce byproducts from the tert-butyl group.
Isoamyl Nitrite - Similar to tert-butyl nitrite, used for diazotization in organic solvents.- Volatile and has a strong odor.- Costlier than traditional reagents.

Experimental Protocols

Protocol 1: Classical Diazotization using Sodium Nitrite and Hydrochloric Acid

This protocol is a standard and widely used method for the diazotization of aromatic and heterocyclic amines.

Materials:

  • 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine (1 equivalent) in a mixture of concentrated HCl and water at room temperature.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath. It is crucial to maintain this temperature range throughout the reaction to ensure the stability of the diazonium salt.[12]

  • Prepare a solution of sodium nitrite (1.0-1.2 equivalents) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C. The addition should take approximately 20-30 minutes.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.

  • The resulting solution contains the 4-Fluoro-1,3-dimethyl-1H-pyrazole-5-diazonium chloride and is typically used immediately in subsequent reactions without isolation.

Workflow Diagram:

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Amine Dissolve Pyrazole Amine in HCl/H₂O Reaction_Vessel Reaction Flask (0-5 °C) Amine->Reaction_Vessel Add to flask Nitrite Prepare aq. NaNO₂ Solution Nitrite->Reaction_Vessel Slow dropwise addition Diazonium_Salt Diazonium Salt Solution (Use Immediately) Reaction_Vessel->Diazonium_Salt Stir for 30-60 min

Caption: Workflow for classical diazotization.

Protocol 2: Diazotization using tert-Butyl Nitrite in an Organic Solvent

This method is advantageous when the substrate or subsequent coupling partner is not soluble in aqueous media.

Materials:

  • 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine

  • tert-Butyl Nitrite (t-BuONO)

  • Anhydrous organic solvent (e.g., Acetonitrile, Tetrahydrofuran)

  • Anhydrous acid (e.g., p-Toluenesulfonic acid)[15][16]

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine (1 equivalent) and p-toluenesulfonic acid (1.1 equivalents) in the chosen anhydrous organic solvent.[15][16]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add tert-butyl nitrite (1.1-1.3 equivalents) to the stirred solution via a syringe.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • The resulting solution of the diazonium salt can be used directly for subsequent transformations.

Mechanism of Diazotization

The diazotization reaction proceeds through a well-established mechanism involving the formation of a nitrosonium ion electrophile.

Diazotization_Mechanism NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + HCl HCl HCl Nitrosonium N≡O⁺ (Nitrosonium ion) HNO2->Nitrosonium + H⁺, -H₂O H_plus H⁺ Amine R-NH₂ (Pyrazole Amine) Nitrosamine R-NH-N=O (N-Nitrosamine) Amine->Nitrosamine + N≡O⁺ Protonated_Nitrosamine R-N⁺H₂-N=O Nitrosamine->Protonated_Nitrosamine + H⁺ Diazo_hydroxide R-N=N-OH (Diazohydroxide) Protonated_Nitrosamine->Diazo_hydroxide Tautomerization Protonated_Diazo_hydroxide R-N=N-O⁺H₂ Diazo_hydroxide->Protonated_Diazo_hydroxide + H⁺ Diazonium_ion R-N⁺≡N (Diazonium ion) Protonated_Diazo_hydroxide->Diazonium_ion - H₂O

Caption: Mechanism of diazotization.

Safety Considerations and Stability of Pyrazole Diazonium Salts

Aryl and heterocyclic diazonium salts are known to be thermally unstable and can be explosive, especially when isolated in a dry state.[9][11][12] Therefore, it is highly recommended to use them in solution immediately after their preparation. The stability of pyrazole diazonium salts is influenced by the substituents on the ring and the nature of the counter-ion. Larger, non-nucleophilic counter-ions like tetrafluoroborate (BF₄⁻) or tosylate (TsO⁻) generally afford more stable diazonium salts.[9][12]

Subsequent Reactions of Pyrazole Diazonium Salts

The generated 4-Fluoro-1,3-dimethyl-1H-pyrazole-5-diazonium salt is a versatile intermediate for a variety of synthetic transformations, including:

  • Sandmeyer-type Reactions: Introduction of halides (Cl, Br), cyano (CN), and other groups using copper(I) salts as catalysts.[5][17][18]

  • Azo Coupling Reactions: Formation of azo dyes by reacting with electron-rich aromatic compounds.[19]

  • Dediazoniation: Replacement of the diazo group with a hydrogen atom.

  • Heck-Matsuda Reaction: Palladium-catalyzed arylation of alkenes.[20]

Conclusion

The diazotization of 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine is a critical step in the synthesis of a wide range of potentially bioactive molecules. By carefully selecting the appropriate reagents and adhering to the detailed protocols outlined in this guide, researchers can safely and efficiently generate the corresponding diazonium salt for further synthetic elaborations. The choice between classical aqueous methods and non-aqueous approaches will depend on the specific requirements of the subsequent reaction steps and the solubility of the substrates.

References

  • ResearchGate. (n.d.). Chemistry of Pyrazole-3(5)-Diazonium Salts (Review). Retrieved from [Link]

  • RSC Publishing. (n.d.). Consecutive Pschorr–Sandmeyer reactions in a pyrazole series. Part 2.1 Access to the[21]benzopyrano[4,3-c. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2000/p1/a908990h

  • RSC Publishing. (n.d.). Synthesis and characterization of three pyrazolate inner diazonium salts: green, powerful and stable primary explosives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Retrieved from [Link]

  • Wiley Online Library. (2017). Pyrazolyldiazonium Salts in the Synthesis of 4‐Amino‐1,3'‐bipyrazoles. Retrieved from [Link]

  • CONICET. (n.d.). New application of heterocyclic diazonium salts. Synthesis of pyrazolo [3,4-d][8][21][22]triazin-4-ones and. Retrieved from [Link]

  • PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • ACS Publications. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved from [Link]

  • MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]

  • Google Patents. (n.d.). US4234478A - Process and apparatus for the diazotization of amines.
  • Organic Chemistry Portal. (2006, July 9). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Consecutive Pschorr–Sandmeyer reactions in a pyrazole series. Part 2.1 Access to the[21]benzopyrano[4,3-c]pyrazole system of pharmaceutical interest - Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • PMC. (2016, July 14). Exploring Flow Procedures for Diazonium Formation. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Retrieved from [Link]

  • Scribd. (n.d.). Diazotization Titration for Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]

  • datapdf.com. (n.d.). The Diazotization of Heterocyclic Primary Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CA1127634A - Process for preparing diazonium salts of 3-amino-pyrazole.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • MDPI. (2023, October 30). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]

  • RSC Publishing. (2023, May 19). Highly diastereoselective Heck–Matsuda reaction with pyrazolyl diazonium salts. Retrieved from [Link]

  • PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • RSC Publishing. (2022, September 13). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds. Retrieved from [Link]

  • SlideShare. (2020, March 29). DIAZONIUM SALTS. Retrieved from [Link]

  • ResearchGate. (2026, January 6). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • Thieme. (n.d.). 26. Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of Substituted Triazole-Pyrazole Hybrids using Triazenopyrazoles Precursors. Retrieved from [Link]

  • MDPI. (2024, June 19). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]

  • RSC Publishing. (n.d.). Reactions with heterocyclic diazonium salts: novel synthesis of pyrazolo[4,3-c]pyridazines and of pyrazolo[4,3-c]pyrazoles - Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Academia.edu. (n.d.). Reinvestigating the Reaction of 1H-Pyrazol-5-amines with 4,5-Dichloro-1,2,3-dithiazolium Chloride: A Route to Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles. Retrieved from [Link]

  • Google Patents. (n.d.). US5874547A - Diazotization of amines.

Sources

Troubleshooting & Optimization

Heterocycle Synthesis Support Hub: 5-Aminopyrazole Cyclizations

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #5AP-REGIO-001: Troubleshooting Regioselectivity in Bicyclic Fusions

Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Topic: Controlling N1 vs. C4 Nucleophilicity and 5- vs. 7-Isomer Ratios

The Mechanistic Diagnostic: Why is your reaction failing?

Before optimizing conditions, you must diagnose the competing pathways. 5-aminopyrazoles are ambident nucleophiles with four potential reactive sites: the exocyclic amine (


), the ring nitrogen (

), the ring carbon (

), and the ring nitrogen (

).

In cyclization reactions with 1,3-dielectrophiles (e.g.,


-keto esters, ethoxymethylene malonates), two primary "failure modes" occur:
  • The Isomer Conundrum (Pyrazolo[1,5-a]pyrimidines): You formed the fused pyrimidine ring, but the substituents are at the wrong positions (e.g., obtaining the 7-isomer instead of the 5-isomer). This is a kinetic vs. thermodynamic control issue involving the exocyclic amine.

  • The Wrong Skeleton (Pyrazolo[3,4-b]pyridines): You intended to fuse a pyridine ring via

    
    , but the nitrogen attacked instead, forming the pyrimidine fusion. This is a Chemoselectivity issue (N-attack vs. C-attack).
    
Visualizing the Divergence

The following decision tree illustrates the mechanistic bifurcation based on reaction conditions.

G Start 5-Aminopyrazole + 1,3-Dielectrophile Path1 Pathway A: N-Nucleophilicity Dominates (Standard Conditions) Start->Path1 Neutral/Basic, EtOH Reflux Path2 Pathway B: C4-Nucleophilicity Dominates (Lewis Acid / MCR) Start->Path2 Lewis Acid (FeCl3), High Temp Inter1 Intermediate: Enaminone Formation (Exocyclic N-Attack) Path1->Inter1 Kinetic Attack Prod2 Product: Pyrazolo[3,4-b]pyridine (C4-C5 fusion) Path2->Prod2 Friedlander-type Condensation Cycl1 Cyclization via N1 Inter1->Cycl1 Dehydration Prod1 Product: Pyrazolo[1,5-a]pyrimidine (5- or 7-isomer) Cycl1->Prod1

Caption: Mechanistic bifurcation showing how reaction conditions dictate the formation of pyrimidine (Path A) vs. pyridine (Path B) fused systems.

Troubleshooting Guide: Pyrazolo[1,5-a]pyrimidines

Issue: "I am reacting a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl, and I cannot control the 5- vs. 7-regioisomer ratio."

The Root Cause

The reaction proceeds via an initial attack of the exocyclic


 on one of the carbonyls.[1]
  • Kinetic Control: The amine attacks the more electrophilic (or less sterically hindered) carbonyl.

  • Thermodynamic Control: The reaction equilibrates to form the more stable fused system.

Solution Matrix
VariableTo Favor 7-Isomer (Attack at C1 of dielectrophile)To Favor 5-Isomer (Attack at C3 of dielectrophile)Mechanistic Insight
Solvent Acetic Acid (AcOH) Ethanol (EtOH) / Methanol AcOH promotes protonation, often favoring thermodynamic equilibration and dehydration at the most basic site.[1]
Catalyst None or Weak Acid Base (Piperidine/Et3N) Basic conditions favor the kinetic enamine formation at the most accessible carbonyl.
Temperature Reflux (>100°C) Room Temp to 60°C Higher heat overcomes the activation energy for the thermodynamic product or reversible attack.
Substituents Electron Withdrawing (on Pyrazole) Electron Donating (on Pyrazole) EWGs reduce nucleophilicity of the exocyclic amine, making it more selective for the highly electrophilic center.
FAQ: "How do I reverse the selectivity?"

Q: I am getting the 7-methyl isomer using ethyl acetoacetate in ethanol. I need the 5-methyl isomer. A: The 7-methyl isomer forms because the amine attacks the ketone (more electrophilic than the ester) first. To reverse this:

  • Switch Substrate: Use a

    
    -amino enone or alkyne precursor instead of a 
    
    
    
    -keto ester.
  • Change pH: Run the reaction in glacial acetic acid at reflux. While this often pushes toward the thermodynamic product, in many pyrazole systems, the solvent change alters the tautomeric equilibrium of the intermediate, shifting the major isomer [1, 5].

Troubleshooting Guide: Pyrazolo[3,4-b]pyridines

Issue: "I want the pyridine fusion (C4 attack), but I keep getting the pyrimidine fusion (N1 attack)."

The Root Cause

The exocyclic amine and N1 are significantly more nucleophilic than C4. Under standard condensation conditions (EtOH, reflux), N-attack is kinetically rapid, leading to pyrazolo[1,5-a]pyrimidines.

Protocol: Forcing C4 Cyclization (The "Friedlander" Approach)

To force the reaction at C4, you must activate the electrophile specifically for C-attack or use a multicomponent reaction (MCR) approach that involves a Michael addition at C4.

Recommended Workflow (Lewis Acid Catalysis): This protocol uses Iron(III) Chloride to activate the 1,3-dicarbonyl and stabilize the intermediate required for C4 cyclization [2].

Reagents:

  • 5-Aminopyrazole (1.0 equiv)

  • 1,3-Dicarbonyl or Cyclic 1,3-diketone (1.0 equiv)

  • Aldehyde (if running 3-component coupling) (1.0 equiv)

  • Catalyst:

    
     (10-20 mol%) or 
    
    
    
  • Solvent: Ethanol or Acetonitrile

Step-by-Step:

  • Dissolve: Dissolve the aldehyde and 1,3-dicarbonyl in EtOH. Stir for 10 mins.

  • Catalyst: Add

    
     (0.2 equiv).[2] The solution may darken.
    
  • Addition: Add the 5-aminopyrazole.

  • Reflux: Heat to reflux for 3–6 hours.

  • Monitor: Check TLC. If the spot is fluorescent blue/green, you likely have the pyridine fusion (pyrazolo[3,4-b]pyridine). Pyrazolo[1,5-a]pyrimidines are often non-fluorescent or weakly fluorescent.

  • Workup: Cool to RT. The product often precipitates. If not, remove solvent and recrystallize from EtOH/DMF.

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines (Thermodynamic)

Target: 7-substituted derivatives using unsymmetrical


-diketones.
  • Setup: In a round-bottom flask, combine 5-aminopyrazole (1 mmol) and the unsymmetrical 1,3-diketone (1.2 mmol).

  • Solvent: Add Glacial Acetic Acid (5 mL).

  • Reaction: Reflux at 118°C for 4 hours.

    • Note: AcOH serves as both solvent and catalyst, protonating the carbonyls and facilitating water elimination.

  • Isolation: Pour the hot mixture into ice-cold water (20 mL).

  • Purification: Filter the precipitate. Wash with water and hexane. Recrystallize from Ethanol.

    • Validation: Check

      
       NMR.[3] The C-6 proton of the pyrimidine ring usually appears as a singlet or doublet around 
      
      
      
      6.5–7.0 ppm.
Protocol B: Microwave-Assisted Switch

Target: Rapid screening of isomer ratios.

  • Mixture: Combine reactants in a microwave vial.

  • Condition 1 (Kinetic): Ethanol, no acid. MW 120°C, 10 min. -> Analyzes for Isomer A.

  • Condition 2 (Thermodynamic): Ethanol + 2 drops conc. HCl. MW 140°C, 10 min. -> Analyzes for Isomer B.

References

  • Aggarwal, R., et al. (2018).[4] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[2] Semantic Scholar.

  • Fan, X., et al. (2018). Regioselective synthesis of pyrazolo[3,4-b]pyridines via FeCl3-catalyzed multicomponent reaction.[4] National Institutes of Health (NIH).

  • Fichez, J., et al. (2012).[3] Recent advances in aminopyrazoles synthesis and functionalization.[5][6][7] Beilstein Journal of Organic Chemistry.[5]

  • Makisumi, Y. (1962). Synthesis of Pyrazolo[1,5-a]pyrimidines.[1][3][4][7][8][9][10] Chemical and Pharmaceutical Bulletin. (Foundational text for mechanism).

  • BenchChem Technical Guides. (2025). A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles.

Sources

Handling hygroscopic nature of aminopyrazole hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for handling aminopyrazole hydrochloride salts. As a Senior Application Scientist, I understand the unique challenges presented by the hygroscopic nature of these compounds. This guide is designed to provide you with practical, in-depth solutions to common issues encountered during experimentation, ensuring the integrity and success of your research.

The propensity of a substance to absorb moisture from the surrounding environment is known as hygroscopicity.[] This can significantly impact the physical and chemical stability of active pharmaceutical ingredients (APIs) like aminopyrazole hydrochloride salts.[2] Absorbed moisture can lead to chemical degradation, changes in crystal structure, and altered dissolution behavior, ultimately compromising product quality and shelf life.[] Therefore, understanding and managing hygroscopicity from the early stages of drug development is crucial.[2]

This resource is structured in a question-and-answer format to directly address your most pressing concerns.

Section 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the handling of hygroscopic aminopyrazole hydrochloride salts.

Q1: What are the immediate visual signs that my aminopyrazole hydrochloride salt has absorbed moisture?

A1: The most common visual indicators of moisture absorption include a change in the physical appearance of the powder. You may observe:

  • Clumping or Caking: The free-flowing powder will begin to form aggregates.[3]

  • Deliquescence: In cases of high moisture absorption, the solid may start to dissolve and become a liquid or slurry.

  • Change in Color or Transparency: Some salts may change color or become more translucent upon hydration.

It is important to note that significant moisture uptake can occur before these visual signs are apparent. Therefore, relying solely on visual inspection is not sufficient for critical applications.

Q2: How does moisture absorption affect the accuracy of my experimental results?

A2: Moisture absorption can introduce significant errors in your experiments, primarily through:

  • Inaccurate Weighing: The measured weight will be higher than the actual weight of the active compound, leading to errors in concentration calculations. A continuous, unidirectional drift in the balance reading is a key indicator of a hygroscopic sample.[4]

  • Alteration of Chemical Properties: The presence of water can catalyze degradation reactions, such as hydrolysis, leading to the formation of impurities and a decrease in the potency of the active ingredient.[5]

  • Changes in Physical Properties: Moisture can alter the solubility, dissolution rate, and crystal form of the compound, which can impact bioavailability and formulation performance.[]

Q3: What is the best way to store aminopyrazole hydrochloride salts to minimize moisture absorption?

A3: Proper storage is the first line of defense against hygroscopicity. The following practices are recommended:

  • Use of Desiccators: Store the salt in a desiccator containing a suitable desiccant, such as silica gel or calcium chloride.[3] Desiccators provide a low-humidity environment essential for preserving moisture-sensitive materials.[3]

  • Inert Atmosphere: For highly sensitive compounds, storage in a glove box under an inert atmosphere (e.g., nitrogen or argon) is ideal.

  • Appropriate Containers: Use containers with tight-fitting seals. For long-term storage, consider heat-sealed moisture-barrier bags.[6]

  • Temperature Control: Store at a consistent, cool temperature.[7] Temperature fluctuations can lead to condensation inside the container.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: The weight of my aminopyrazole hydrochloride salt is continuously increasing on the analytical balance.
  • Cause: This is a classic sign of a hygroscopic substance absorbing atmospheric moisture.[4] The longer the sample is exposed to air, the more water it will absorb, leading to a steady increase in weight.

  • Solution:

    • Minimize Exposure Time: Work quickly when weighing the sample. Have all necessary equipment and materials ready before opening the sample container.

    • Use a Weighing Bottle: For highly hygroscopic samples, weighing them in a small, capped weighing bottle is recommended.[4] This minimizes contact with the atmosphere.

    • Controlled Environment: If possible, perform weighing inside a glove box with a controlled, low-humidity atmosphere.

    • Weighing by Difference: Tare the capped weighing bottle containing the sample. Quickly transfer the desired amount of sample to your reaction vessel and re-cap the weighing bottle. Re-weigh the bottle. The difference in weight is the amount of sample transferred.

Issue 2: My experimental results are inconsistent, and I suspect moisture contamination.
  • Cause: Inconsistent results can arise from variable water content in your starting material. Even if the material appears dry, it may have absorbed different amounts of moisture between experiments.

  • Solution:

    • Determine the Water Content: The most accurate method for determining water content is Karl Fischer titration.[8][9] This technique is specific to water and is not affected by other volatile components.[8] It can measure water content from parts per million up to 100%.[8]

    • Drying the Sample: If the compound is thermally stable, you can dry it in a vacuum oven at a suitable temperature before use. It is crucial to cool the dried sample in a desiccator before weighing to prevent reabsorption of moisture.[4]

    • Standardize Handling Procedures: Ensure that all handling steps, from opening the container to weighing and dissolution, are performed consistently for every experiment to minimize variability in moisture exposure.

Issue 3: The aminopyrazole hydrochloride salt has formed hard clumps, making it difficult to handle and weigh.
  • Cause: Prolonged or significant exposure to humidity can cause the powder particles to bind together, forming solid aggregates.[3]

  • Solution:

    • Gentle Mechanical Grinding: If the clumps are not too hard, they can be gently broken up with a spatula or a mortar and pestle inside a low-humidity environment (e.g., a glove box). Be cautious to avoid excessive grinding, which can alter particle size and potentially the material's properties.

    • Drying: Drying the material as described in the previous solution may help to break down the clumps.

    • Prevention: The best solution is prevention. Always ensure the container is tightly sealed after each use and stored in a desiccator.

Section 3: Experimental Protocols

Protocol 1: Accurate Weighing of a Hygroscopic Aminopyrazole Hydrochloride Salt

This protocol details the steps for accurately weighing a moisture-sensitive compound.

Materials:

  • Analytical balance

  • Weighing bottle with a cap

  • Spatula

  • Gloves[4]

  • Tweezers[4]

  • Desiccator

Procedure:

  • Place the capped weighing bottle in a desiccator to ensure it is dry.

  • Transfer the weighing bottle to the analytical balance using tweezers and tare the balance.

  • In a low-humidity environment (if possible), quickly transfer the approximate amount of aminopyrazole hydrochloride salt into the weighing bottle and securely replace the cap.

  • Place the capped weighing bottle back on the analytical balance and record the weight.

  • Quickly transfer the desired amount of the salt from the weighing bottle to the receiving vessel (e.g., a flask).

  • Immediately recap the weighing bottle.

  • Re-weigh the capped weighing bottle. The difference between the initial and final weights is the exact mass of the transferred salt.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a general overview of determining water content using Karl Fischer titration. Specific instrument parameters will vary.

Principle: Karl Fischer titration is a redox reaction where water reacts with iodine and sulfur dioxide in the presence of a base and a solvent (typically methanol).[9]

Types of Karl Fischer Titration:

  • Volumetric: Best for samples with high water content. A standard Karl Fischer reagent is titrated into the sample until an endpoint is reached.[9]

  • Coulometric: Ideal for samples with very low water content. Iodine is generated electrolytically, and the amount of electricity required is proportional to the water content.[9]

General Procedure (Coulometric Method):

  • The Karl Fischer titrator's reaction vessel is filled with a specialized solvent.

  • The instrument is conditioned to remove any residual moisture from the solvent.

  • A known weight of the aminopyrazole hydrochloride salt is accurately weighed and introduced into the reaction vessel.

  • The titration begins, and iodine is generated to react with the water from the sample.

  • The instrument automatically detects the endpoint of the reaction.

  • The water content is calculated based on the amount of electricity consumed and the sample weight.

Section 4: Data Presentation

Table 1: Example of Water Content Analysis of Aminopyrazole Hydrochloride Salt Batches

Batch NumberVisual AppearanceWater Content by Karl Fischer Titration (%)
APZ-HCl-001Free-flowing white powder0.15
APZ-HCl-002Slightly clumpy powder1.20
APZ-HCl-003Hard clumps, slightly off-white5.80

This table illustrates how visual appearance can correlate with water content, but also highlights the necessity of quantitative analysis for accurate assessment.

Section 5: Visualizations

Workflow for Handling a New Batch of Aminopyrazole Hydrochloride Salt

A Receive New Batch B Visual Inspection for Clumping/Discoloration A->B C Perform Karl Fischer Titration to Determine Water Content B->C D Is Water Content < 0.2%? C->D E Store in Desiccator and Proceed with Experimentation D->E Yes F Is the Compound Thermally Stable? D->F No G Dry in Vacuum Oven F->G Yes I Consult with Supplier/Consider Batch Rejection F->I No H Re-test Water Content with Karl Fischer Titration G->H H->D

Caption: Decision workflow for handling new aminopyrazole hydrochloride salt batches.

Weighing Protocol for Hygroscopic Salts

cluster_prep Preparation cluster_weighing Weighing A Place Capped Weighing Bottle in Desiccator B Prepare All Necessary Equipment A->B C Tare Balance with Empty, Capped Weighing Bottle B->C D Quickly Add Sample to Bottle and Re-cap C->D E Record Initial Weight (Bottle + Sample) D->E F Quickly Transfer Sample to Reaction Vessel E->F G Re-cap and Re-weigh Bottle F->G H Calculate Transferred Weight by Difference G->H

Caption: Step-by-step process for accurate weighing of hygroscopic salts.

References

  • Moisture Content by Karl Fischer Titration. ARDL. [Link]

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. [Link]

  • Mastering Karl Fischer Moisture Analysis: A Complete Guide. TCA Lab / Alfa Chemistry. [Link]

  • Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • What Is Karl Fischer Titration?. Mettler Toledo. [Link]

  • How to weigh a higroscopic substance. Chromatography Forum. [Link]

  • Hygroscopicity Evaluation. Technology Networks. [Link]

  • What packaging materials do you recommend for moisture-sensitive reactive adhesives and sealants? | 2018-03-16. Adhesives & Sealants Industry. [Link]

  • Mixing & Drying Hygroscopic Materials. PerMix. [Link]

  • Water Determination (Karl Fischer Method). The Japanese Pharmacopoeia. [Link]

  • Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. American Pharmaceutical Review. [Link]

  • 5 Ways to Protect Sensitive Products from Moisture when using an FIBC Bulk Bag. Southern Packaging, LP. [Link]

  • Effective Ways of Moisture Sensitive Device Storage and Handling. PCBCart. [Link]

  • The Do's and Don'ts of Laboratory Balances. Labcompare.com. [Link]

  • The use of Moisture Meters. Dampness-info.co.uk. [Link]

  • Handling, packaging, and shipping of moisture sensitive components. 1-Source Electronic Components, Inc. [Link]

  • Best Desiccants for Pharmaceutical Packaging and Storage. Humi Pak. [Link]

  • What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. Dampness & Rot. [Link]

  • Drying and Storing Hygroscopic Salts : r/chemistry. Reddit. [Link]

  • 3 Ways to Handle Hygroscopic Material Challenges. Vesta® Nutra. [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. [Link]

  • Drying Techniques in Pharmaceutical Processing | PDF. Scribd. [Link]

  • Hygroscopic Salt Behaviour. INSITU Building Preservation. [Link]

  • Humidity controlled storage in pharmaceutical applications. Dryzone. [Link]

  • Hygroscopic Salt Behaviour. Sussex Damp Experts. [Link]

  • Weighing the Right Way with Lab Balances. Mettler Toledo. [Link]

  • Tips on weighing hygroscopic substance on a microbalance : r/labrats. Reddit. [Link]

  • Drying. Clinical Gate. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

  • Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. ResearchGate. [Link]

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.. Semantic Scholar. [Link]

  • What are the hazardous effects of hygroscopic materials?. Quora. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. [Link]

  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. [Link]

  • A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Brieflands. [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. Copernicus Publications. [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. [Link]

  • Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

Sources

Overcoming steric hindrance in 4-substituted aminopyrazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Substituted Aminopyrazole Chemistry

Status: Online Operator: Senior Application Scientist Ticket Topic: Overcoming Steric Hindrance in 4-Substituted-3-Aminopyrazole Reactions

System Overview: The "Picket Fence" Problem

Welcome to the technical support hub for aminopyrazole chemistry. If you are here, you are likely facing low yields or stalled reactions with 4-substituted-3-aminopyrazoles .

The Root Cause: The C4-substituent (R2 in the diagram below) creates a "picket fence" steric effect. Unlike a standard aniline, the exocyclic amine at C3 is flanked by:

  • The Ring Nitrogen (N2): Acts as a hydrogen bond acceptor or metal trap.

  • The C4 Substituent: If this is an aryl, isopropyl, or halide group, it physically blocks the trajectory of incoming electrophiles (109.5° tetrahedral approach).

This guide provides self-validating protocols to bypass these energy barriers.

Module 1: Amide Coupling Troubleshooting

User Report: "Standard EDC/HOBt or HATU coupling yields <20% product. The amine remains unreacted."

Diagnosis: The C4-substituent twists the exocyclic amine out of planarity, reducing orbital overlap and nucleophilicity. Standard activated esters (OBt/OAt) are not electrophilic enough to capture this sluggish amine before hydrolysis occurs.

The Fix: Propylphosphonic Anhydride (T3P) T3P is superior to HATU for sterically hindered anilines because it forms a highly reactive mixed anhydride in situ and acts as a water scavenger, driving the equilibrium forward.

Protocol 1.1: High-Energy T3P Coupling
ParameterConditionRationale
Reagent T3P (50% w/w in EtOAc) Low steric bulk compared to uronium salts; high electrophilicity.
Base Pyridine (3-5 equiv)Acts as both base and acyl-transfer catalyst (forming an N-acyl pyridinium intermediate).
Solvent 2-MeTHF or EtOAc T3P is stable in these; 2-MeTHF allows higher reaction temps than DCM.
Temp 0°C

60°C
Start cold to prevent racemization of the acid (if chiral), heat to overcome steric barrier.

Step-by-Step Workflow:

  • Dissolve Carboxylic Acid (1.0 equiv) and 4-substituted-3-aminopyrazole (1.1 equiv) in 2-MeTHF (0.2 M).

  • Add Pyridine (4.0 equiv).

  • Cool to 0°C.

  • Dropwise add T3P (50% in EtOAc, 2.0 equiv). Note: Evolution of gas is minimal, unlike thionyl chloride.

  • Allow to warm to RT. If conversion is <50% by LCMS after 2h, heat to 60°C.

  • Quench: Add water. T3P byproducts are water-soluble, simplifying purification.[1]

Expert Insight: If T3P fails, do not revert to HATU. Convert the acid to the Acid Chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) which is neutral and tolerates acid-sensitive groups better than SOCl2 [1].

Module 2: Buchwald-Hartwig Cross-Coupling

User Report: "Pd-catalyzed arylation of the amine fails. I see dehalogenation of the aryl halide or unreacted starting material."

Diagnosis: Steric bulk at C4 inhibits the reductive elimination step of the catalytic cycle. The Pd center cannot squeeze the bulky aminopyrazole and the aryl group together to form the C-N bond.

The Fix: Bulky Ligands & Pre-Catalysts You must use a ligand large enough to force reductive elimination (via steric crowding) but flexible enough to allow oxidative addition. BrettPhos or tBuBrettPhos are the gold standards here.

Protocol 2.1: The "BrettPhos" System
ComponentRecommendationFunction
Pre-Catalyst BrettPhos Pd G3 or G4 Ensures 1:1 L:Pd ratio; activates rapidly at RT. Avoids Pd(OAc)2 induction periods.
Ligand tBuBrettPhos The t-Butyl group provides extreme steric bulk to accelerate reductive elimination.
Base LHMDS (Lithium Hexamethyldisilazide)Soluble base; prevents coordination issues seen with Carbonates in hindered systems.
Solvent THF or Dioxane Ethereal solvents stabilize the active Pd species.

Step-by-Step Workflow:

  • In Glovebox/Inert Atmo: Charge vial with Aryl Bromide (1.0 equiv), Aminopyrazole (1.2 equiv), and BrettPhos Pd G3 (0.02 equiv / 2 mol%).

  • Add THF (degassed, 0.2 M).

  • Add LHMDS (1.0 M in THF, 2.2 equiv) dropwise. Note: The solution often turns dark red/brown.

  • Seal and heat to 60°C.

  • Checkpoint: If the aryl halide is consumed but no product forms (dehalogenation), switch to the even bulkier AdBrettPhos ligand.

Critical Warning: Do not use Aryl Iodides if possible. Iodide ions can poison the catalyst in these specific systems by forming stable bridged dimers [2]. Use Aryl Bromides or Triflates.[2][3]

Module 3: Regioselectivity (The Hidden Trap)

User Report: "I am trying to alkylate the ring nitrogen (N1), but I get a mixture of N1 and N2 isomers."

Diagnosis: The 4-substituent influences the ratio via steric clash.

  • Electronic Control: Favors N1 (distal to the amino group).

  • Steric Control: If C4 is bulky, it pushes alkylation toward N1 (less hindered). However, if C3-Amino is unprotected, it can compete.

Decision Logic: Regioselective Alkylation

Regioselectivity Start Start: N-Alkylation of 4-Substituted Aminopyrazole Protect Is the C3-Amine Protected? Start->Protect Direct Direct Alkylation (High Risk of N-alkylation on amine) Protect->Direct No BaseChoice Choose Base/Solvent Protect->BaseChoice Yes (Boc/Ac) Result1 Mixture (N1/N2) Direct->Result1 Cs2CO3 Cs2CO3 / DMF (Thermodynamic Control) BaseChoice->Cs2CO3 Reversible NaH NaH / THF (Kinetic Control) BaseChoice->NaH Irreversible Cs2CO3->Result1 Often Result2 High N1 Selectivity (Steric bulk at C4 directs to N1) NaH->Result2 Preferred

Figure 1: Decision tree for maximizing regioselectivity during ring alkylation.

Recommendation: For maximum N1 selectivity, use NaH in THF at 0°C. The irreversible deprotonation forms the pyrazolide anion, which reacts at the least hindered nitrogen (N1) due to the "picket fence" at C4 blocking N2 [3].

Summary of Troubleshooting Logic

Workflow Problem Identify Bottleneck Amide Amide Coupling Fails Problem->Amide Buchwald Pd-Coupling Fails Problem->Buchwald Check1 Check C4 Sterics Amide->Check1 Buchwald->Check1 Sol1 Switch to T3P/Pyridine (High Activity) Sol2 Switch to BrettPhos G3 (Bulky Ligand) Check1->Sol1 Confirmed Steric Clash Check1->Sol2 Reductive Elim. Blocked

Figure 2: Quick diagnostic workflow for 4-substituted aminopyrazole reaction failures.

References

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications. CORE. [Link][1]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI / Int. J. Mol. Sci. [Link][4]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters (ACS). [Link]

Sources

Validation & Comparative

Impact of N-Methylation on the Reactivity of 5-Aminopyrazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, serving as the precursor for fused heterocycles found in kinase inhibitors (e.g., Zaleplon, Indiplon). However, the reactivity of this scaffold is heavily dictated by the substitution pattern on the ring nitrogens.

This guide objectively compares the reactivity of unsubstituted (NH) versus N-methylated 5-aminopyrazoles. The critical finding is that N-methylation is not merely a solubility enhancer; it acts as a mechanistic switch . It prevents the formation of bridgehead-nitrogen systems (such as pyrazolo[1,5-a]pyrimidines) and redirects cyclocondensation pathways toward C4-cyclized products (such as pyrazolo[3,4-b]pyridines) or open-chain amides.

The Tautomeric Landscape: "The Locking Effect"

To understand reactivity, one must first understand the ground state. Unsubstituted 5-aminopyrazoles exist in a prototropic equilibrium. N-methylation "locks" the molecule into a fixed tautomer, drastically altering the nucleophilicity profile.

Tautomeric Equilibrium vs. Locked Systems

In the unsubstituted form, the hydrogen shifts between N1 and N2. This mobility allows the molecule to present the ring nitrogen as a nucleophile in various orientations. N-methylation fixes the steric and electronic environment.

Tautomerism cluster_0 Unsubstituted (Dynamic Equilibrium) cluster_1 N-Methylated (Locked) T1 5-Amino-1H-pyrazole (Form A) T2 3-Amino-2H-pyrazole (Form B) T1->T2 1,2-H Shift M1 1-Methyl-5-aminopyrazole (Fixed Nucleophile) T1->M1 Methylation (Blocks N1) T3 Imino-tautomer (Form C - Rare) T2->T3 Exocyclic H Shift

Figure 1: Comparison of the dynamic tautomeric equilibrium of unsubstituted aminopyrazoles versus the fixed steric environment of the N-methylated derivative.

Comparative Reactivity: The "Fork in the Road"

The most distinct divergence in reactivity occurs during condensation with 1,3-dielectrophiles (e.g.,


-keto esters, enaminones, or 1,3-diketones).
Mechanism A: Bridgehead Formation (Unsubstituted)

When the ring nitrogen is free (NH), it participates in the cyclization to form a pyrazolo[1,5-a]pyrimidine . The reaction typically proceeds via initial attack by the exocyclic amine, followed by intramolecular closure by the ring nitrogen (N2).[1]

Mechanism B: C4-Cyclization or Arrest (N-Methylated)

When N1 is methylated, it cannot serve as a nucleophile to form a neutral bridgehead system. Consequently, the reaction pathway shifts. The exocyclic amine attacks, but the second step involves the C4-carbon attacking the electrophile (if C4 is unsubstituted), leading to pyrazolo[3,4-b]pyridines . If C4 is blocked, the reaction often stops at the intermediate amide/enamine stage.

ReactivityPathways cluster_NH Unsubstituted (R=H) cluster_Me N-Methylated (R=Me) Start Reaction with 1,3-Dielectrophile (e.g., Enaminone/Beta-Keto Ester) NH_Path Ring N is Nucleophilic Start->NH_Path Me_Path Ring N Blocked / Non-Nucleophilic Start->Me_Path Inter_A Intermediate: Enaminone NH_Path->Inter_A Ring N Attack Prod_A PRODUCT A: Pyrazolo[1,5-a]pyrimidine (Bridgehead N formed) Inter_A->Prod_A Ring N Attack Inter_B Intermediate: Enaminone Me_Path->Inter_B Decision Is C4 Position Free? Inter_B->Decision Prod_B PRODUCT B: Pyrazolo[3,4-b]pyridine (C4-Cyclization) Decision->Prod_B Yes (C4-H) Prod_C PRODUCT C: Open Chain Amide/Imine Decision->Prod_C No (C4-R)

Figure 2: Divergent reaction pathways. Unsubstituted pyrazoles favor [1,5-a] fusion; N-methylated derivatives favor [3,4-b] fusion or open chains.

Performance Data & Comparison

The following table summarizes the outcome of reacting 5-aminopyrazoles with ethyl acetoacetate (or equivalent 1,3-dicarbonyls) under standard reflux conditions (AcOH).

FeatureUnsubstituted (NH)N-Methylated (N-Me)
Primary Product Pyrazolo[1,5-a]pyrimidine Pyrazolo[3,4-b]pyridine (if C4=H) or Amide
Mechanism Type N-N bond retention; Bridgehead formationC-C bond formation (at C4); Pyridine fusion
Regioselectivity High (controlled by N2 attack)Variable (depends on C4 sterics)
Solubility (Product) Moderate (H-bond donor available)High (Lipophilic, no NH donor)
Reaction Time Fast (1-3 hours)Slower (requires C4 electrophilic sub.)
Key Reference Aziz et al.[2][3] [1]Quiroga et al.[2][3][4] [2]

Experimental Protocols

These protocols demonstrate the divergence using Enaminones as the electrophile, a standard method for synthesizing fused pyrazoles.

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidine (From Unsubstituted)

Targeting the bridgehead nitrogen fusion.

  • Reagents: 5-Amino-1H-pyrazole (1.0 eq), Enaminone (e.g., 3-(dimethylamino)-1-arylprop-2-en-1-one) (1.0 eq).

  • Solvent: Glacial Acetic Acid (AcOH).

  • Procedure:

    • Dissolve the 5-aminopyrazole in AcOH (5 mL/mmol).

    • Add the enaminone.[2]

    • Reflux the mixture for 3–5 hours. Monitor by TLC (formation of a non-polar spot).

    • Cool to room temperature. Pour into ice-water.

    • Workup: The precipitate is the pyrazolo[1,5-a]pyrimidine. Filter, wash with water, and recrystallize from Ethanol.

  • Expected Outcome: Formation of the bicyclic system where the pyrazole nitrogen is part of the pyrimidine ring.

Protocol B: Synthesis of Pyrazolo[3,4-b]pyridine (From N-Methylated)

Targeting the C4-cyclization due to blocked Nitrogen.

  • Reagents: 1-Methyl-5-aminopyrazole (1.0 eq), Enaminone (1.0 eq).

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol with catalytic Piperidine.

  • Procedure:

    • Dissolve 1-methyl-5-aminopyrazole in solvent.

    • Add the enaminone.[2]

    • Reflux for 6–10 hours (Note: typically requires longer times or higher temperatures than Protocol A).

    • Observation: The intermediate enamine may form quickly, but cyclization at C4 is the rate-determining step.

    • Workup: Remove solvent under reduced pressure. Triturate the residue with ethanol/ether.

  • Expected Outcome: Formation of the pyrazolo[3,4-b]pyridine.[2][5] The pyrazole nitrogen remains peripheral (not bridgehead).

Strategic Implications in Drug Design

When selecting between an NH or N-Me 5-aminopyrazole starting material, consider the following:

  • Scaffold Diversity: If your SAR (Structure-Activity Relationship) study requires a Pyrazolo[1,5-a]pyrimidine core (common in ATP-competitive kinase inhibitors), you must start with the unsubstituted 5-aminopyrazole and alkylate after cyclization if an N-substituent is desired on the pyrimidine ring (though this is chemically difficult; usually, the R group is introduced on the carbon).

  • Solubility & Permeability: N-Methylated products (Pyrazolo[3,4-b]pyridines) generally exhibit higher logP and better membrane permeability due to the lack of the H-bond donor, but may suffer from lower metabolic stability (N-dealkylation).

  • Electronic Effects: The N-methyl group is electron-donating (+I effect). In the Pyrazolo[3,4-b]pyridine system, this increases the electron density of the pyrazole ring compared to the NH analog, potentially altering

    
    -stacking interactions in the binding pocket.
    

References

  • Aziz, S. A., et al. (2018). "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry, 14, 1860–1879. [Link] (Source for the divergent synthesis of pyrazolo[1,5-a]pyrimidine vs pyrazolo[3,4-b]pyridine).

  • Quiroga, J., et al. (2008).[4] "Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions." Tetrahedron Letters, 49(17), 2689-2691. [Link] (Discusses regioselectivity and stability of the fused systems).

  • Boruah, M., et al. (2013). "Synthesis of pyrazolo[1,5-a]pyrimidines involving a C–C bond cleavage." RSC Advances, 3, 19685-19689. [Link] (Provides mechanistic insights into the condensation with 1,3-dielectrophiles).

  • Fichez, J., et al. (2012).[6] "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 16(10). [Link] (Review of aminopyrazole tautomerism and N-alkylation effects).

Sources

Comparative binding affinity of fluorinated pyrazole scaffolds in enzyme inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small molecule inhibitors, the pyrazole ring serves as a privileged scaffold due to its ability to function simultaneously as a hydrogen bond donor (via the pyrrole-like NH) and acceptor (via the pyridine-like N). This guide analyzes the structural and kinetic impact of introducing fluorine atoms—specifically monofluoro- and trifluoromethyl (


) groups—onto the pyrazole core.

Key Takeaway: Fluorination is not merely a tool for metabolic blocking; it is a precise electronic tuner. Data indicates that strategic fluorination can enhance binding affinity (


) by 10–100 fold through two primary mechanisms: acidity modulation of the N-H donor  and orthogonal multipolar interactions  within hydrophobic pockets.

Part 1: The Physicochemical Basis of Fluorination

Before analyzing specific enzyme data, it is critical to understand why fluorine alters binding mechanics. The high electronegativity of fluorine (3.98 Pauling scale) induces significant electronic redistribution in the pyrazole ring.

Acidity Modulation ( Shift)

The binding affinity of pyrazoles often depends on the hydrogen bond (H-bond) strength of the N1-H proton to a backbone carbonyl in the enzyme's hinge region.

  • Unsubstituted Pyrazole: The

    
     is typically ~14.
    
  • Fluorinated Pyrazole: Electron-withdrawing groups (EWG) like

    
     pull electron density from the ring, stabilizing the conjugate base. This lowers the 
    
    
    
    , making the N-H a significantly stronger H-bond donor.
The "Fluorine Scan" Effect
PropertyHydrogen (-H)Methyl (-CH

)
Trifluoromethyl (-CF

)
Impact on Binding
Van der Waals Radius 1.20 Å2.00 Å2.70 Å

fills hydrophobic pockets more effectively than

.
Lipophilicity (

)
0.000.560.88Increases membrane permeability and hydrophobic burial.
Electronic Effect (

)
0.00-0.170.54Strong withdrawal increases H-bond donor capability.

Part 2: Case Study – p38 MAPK Inhibition[1][2][3]

To demonstrate these principles, we compare the Structure-Activity Relationship (SAR) of pyrazole-based inhibitors targeting p38


 Mitogen-Activated Protein Kinase (MAPK) . This kinase is a validated target for anti-inflammatory therapeutics (e.g., rheumatoid arthritis).[1]
Representative Binding Affinity Data

The following table synthesizes data trends from key medicinal chemistry campaigns (e.g., analogs related to BIRB-796 and Doramapimod). The target interaction is the H-bond between the pyrazole NH and the backbone carbonyl of Glu71 or Met109 in the kinase hinge region.

Table 1: Comparative Potency of C3/C5-Substituted Pyrazoles

Compound IDR-Group (C3/C5 Position)Electronic Character

(p38

MAPK)
Binding Mode Insight
PYR-001

(Methyl)
Electron Donating~ 350 nMWeak H-bond donor. Steric fit is adequate but suboptimal.
PYR-002

(Unsubstituted)
Neutral> 1000 nMLacks hydrophobic bulk to displace water in the selectivity pocket.
PYR-003

(Monofluoro)
Weak Withdrawal~ 120 nMImproved electronics, but the small radius of F (1.47 Å) leaves the hydrophobic pocket under-filled.
PYR-004

(Trifluoromethyl)
Strong Withdrawal< 10 nM Optimal. The

group lowers N-H

(stronger H-bond) AND fills the hydrophobic gatekeeper pocket.
PYR-005

(Fluorophenyl)
Bulk + Withdrawal~ 25 nMExcellent affinity, often used to target the DFG-out conformation.
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Note on Data: Values are representative of SAR trends observed in J. Med. Chem. studies (see References).[2][1][3][4][5][6][7][8] The 30-fold improvement from Methyl (PYR-001) to Trifluoromethyl (PYR-004) is a classic example of the "Magic Methyl" to "Magic Trifluoromethyl" transition.

Visualizing the SAR Logic

The following diagram illustrates the decision-making pathway when optimizing these scaffolds.

SAR_Logic Start Lead Compound (Methyl-Pyrazole) Issue Issue: Moderate Potency (High IC50) Start->Issue Hypothesis Hypothesis: Strengthen H-Bond Donor Issue->Hypothesis Strategy1 Strategy A: Monofluorination (-F) Hypothesis->Strategy1 Strategy2 Strategy B: Trifluoromethylation (-CF3) Hypothesis->Strategy2 Result1 Result A: Electronic gain, but poor steric fill Strategy1->Result1 Result2 Result B: Strong e- withdrawal + Hydrophobic Bulk Strategy2->Result2 Result1->Issue Re-design Outcome Outcome: <10 nM Affinity (Lead Candidate) Result2->Outcome

Figure 1: SAR Optimization Logic. Transitioning from methyl to trifluoromethyl addresses both electronic (H-bond strength) and steric (hydrophobic pocket filling) requirements.

Part 3: Mechanistic Deep Dive

Why does the


 group outperform the 

group so significantly?
The Sigma-Hole and Orthogonal Interactions

Fluorine is not just a "small hydrogen." The C-F bond exhibits a phenomenon known as the


-hole —a region of positive electrostatic potential on the extension of the C-F bond axis. This allows the fluorine atom to engage in specific dipolar interactions with backbone carbonyl oxygens or orthogonal interactions with aromatic residues (Phe/Tyr) in the binding pocket, which a methyl group cannot do.
Water Displacement

In enzyme active sites (like the ATP-binding pocket of kinases), "high-energy" water molecules often occupy hydrophobic crevices. The bulky, hydrophobic


 group is thermodynamically efficient at displacing these water molecules into the bulk solvent. The entropic gain (

) from releasing these water molecules contributes significantly to the free energy of binding (

).

Part 4: Validated Experimental Protocol

To objectively measure these differences, a simple


 assay is insufficient because it does not reveal kinetic rates (

,

). Surface Plasmon Resonance (SPR) is the gold standard for this analysis.
Protocol: Kinetic Analysis via SPR (Biacore/Octet)

Objective: Determine


, 

, and

for fluorinated pyrazole analogs against p38

MAPK.
1. Ligand Immobilization (The Target)
  • Chip Type: CM5 (Carboxymethylated Dextran) sensor chip.

  • Method: Amine Coupling.[9]

    • Activation: Inject EDC/NHS (0.4 M/0.1 M) for 7 minutes to activate carboxyl groups.

    • Ligand: Dilute p38

      
       MAPK to 20 
      
      
      
      g/mL in 10 mM Sodium Acetate (pH 5.0). Inject to reach ~2000 RU (Response Units).
    • Blocking: Inject 1 M Ethanolamine (pH 8.5) to deactivate remaining esters.

  • Reference Channel: Activate and block a flow cell without protein to serve as a reference for non-specific binding.

2. Analyte Preparation (The Inhibitors)
  • Prepare 10 mM stocks of pyrazole analogs in 100% DMSO.

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20 surfactant) + 5% DMSO .

  • Crucial Step: Solvent Correction. Prepare a DMSO calibration curve (4.5% to 5.8% DMSO) to correct for bulk refractive index mismatches, as small molecules produce low signals sensitive to DMSO fluctuations.

3. Injection Cycle (Single Cycle Kinetics)
  • Flow Rate: 30

    
    L/min (high flow minimizes mass transport limitations).
    
  • Concentrations: Inject 5 increasing concentrations (e.g., 1.2, 3.7, 11, 33, 100 nM) sequentially without regeneration between injections.

  • Association: 120 seconds per concentration.

  • Dissociation: 600 seconds after the final injection.

4. Data Analysis
  • Zeroing: Subtract the Reference Channel signal and the Buffer Blank (0 nM analyte) signal.

  • Fitting: Fit the sensorgrams to a 1:1 Langmuir Binding Model .

  • Validation Criteria: The

    
     value of the fit should be 
    
    
    
    of
    
    
    .
Visualizing the SPR Workflow

SPR_Workflow cluster_QC Quality Control Prep 1. Chip Activation (EDC/NHS) Immob 2. Kinase Immobilization Prep->Immob Ref 3. Reference Subtraction Immob->Ref Inj 4. Analyte Injection (Increasing Conc.) Ref->Inj Dissoc 5. Dissociation Phase Inj->Dissoc Analysis 6. Kinetic Fit (1:1 Langmuir) Dissoc->Analysis Solvent DMSO Correction Solvent->Inj

Figure 2: SPR Kinetic Assay Workflow. Critical control points include Reference Subtraction and DMSO Solvent Correction to ensure accurate small-molecule kinetic data.

References

  • Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 45(14), 2994–3008.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.

  • Gill, A. L., et al. (2005). "Kinetic studies of small molecule interactions with protein kinases using biosensor technology." Journal of Biomolecular Screening, 10(5).

  • Hagihara, M., et al. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." MDPI Pharmaceuticals. (Representative recent review).

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides guidance on the proper disposal of 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine based on general principles of laboratory safety and hazardous waste management. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers must always consult the manufacturer-provided SDS for specific hazard information and disposal requirements before handling this chemical.

The proper management and disposal of chemical waste are paramount for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to handle the disposal of 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine, a fluorinated heterocyclic amine, with the diligence and expertise required in a modern laboratory setting.

Hazard Identification and Risk Assessment: The First Principle

Given its structure as a fluorinated pyrazole amine, 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine should be handled as a potentially hazardous substance until proven otherwise. The first and most critical step is to conduct a thorough hazard assessment.

Inferred Hazards: Based on structurally similar compounds, potential hazards may include, but are not limited to:

  • Acute Toxicity (Oral): Many pyrazole derivatives are classified as harmful if swallowed.[1][2]

  • Skin and Eye Irritation: Amine and fluoride functionalities can be irritating to the skin and eyes.[2][3]

  • Respiratory Irritation: If the compound is a fine powder, inhalation may cause respiratory tract irritation.[2][4]

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6] Without specific data, this compound must be managed as a hazardous waste to ensure full compliance and safety.[4] Your institution's Chemical Hygiene Plan (CHP), mandated by the OSHA Laboratory Standard, will provide the framework for this assessment.[7][8][9]

Personal Protective Equipment (PPE): Your Primary Defense

Based on the potential hazards, the following PPE is mandatory when handling 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine and its waste:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) appropriate for handling organic amines and fluorinated compounds. Always check the manufacturer's glove compatibility data.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Handling should occur in a certified chemical fume hood to prevent inhalation.[2] If weighing or transferring powder outside of a hood, a NIOSH-approved respirator may be required based on your risk assessment.

On-Site Waste Management: Satellite Accumulation Area (SAA) Protocol

Federal and state regulations strictly govern the collection of hazardous waste at the point of generation.[5][10][11] This is managed within a Satellite Accumulation Area (SAA).

Step-by-Step Waste Collection Protocol:

  • Select a Compatible Container:

    • Use a container made of material compatible with 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine, such as a high-density polyethylene (HDPE) or glass bottle.[10][12]

    • Ensure the container is in good condition—free from cracks, leaks, or rust—and has a secure, leak-proof lid.[6][10][12]

  • Properly Label the Waste Container:

    • Before adding any waste, affix a hazardous waste label.

    • The label must include the words "Hazardous Waste".[10]

    • Clearly write the full chemical name: "4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine". Do not use abbreviations or chemical formulas.[10]

    • List all constituents and their approximate percentages.

    • Indicate the specific hazards (e.g., "Toxic," "Irritant").

  • Segregate from Incompatibles:

    • Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[10][11]

    • Crucially, segregate this waste from incompatible materials. As an amine, it is basic and should be stored away from acids to prevent a violent reaction. Store it away from strong oxidizing agents. OSHA requires employers to identify and separate incompatible chemicals based on the SDS.[13]

  • Keep Containers Closed:

    • The waste container must remain closed at all times except when you are actively adding waste.[6][10][12] This prevents the release of vapors and reduces the risk of spills. Do not leave a funnel in the container.[10]

  • Monitor Accumulation Limits:

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.[11]

    • Once a container is full, it must be dated and moved to the central accumulation area by your institution's Environmental Health & Safety (EHS) department within 72 hours.[10]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical to mitigate risks.

  • Alert Personnel: Immediately notify colleagues in the area.

  • Isolate the Area: Secure the location of the spill.

  • Assess the Spill: For a small spill that you are trained to handle, proceed with cleanup. For large or unknown spills, evacuate the area and contact your institution's EHS emergency line.

  • Cleanup:

    • Wear the appropriate PPE as described in Section 2.

    • Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.[2] Do NOT use combustible materials like paper towels to absorb large quantities of an unknown chemical.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

    • All cleanup materials, including contaminated gloves and wipes, must be disposed of as hazardous waste.[14]

Final Disposal Pathway

Laboratory personnel are responsible for the proper collection and labeling of waste, but final disposal must be handled by trained professionals.

  • Request a Pickup: Once your waste container is nearly full (e.g., 90% capacity), submit a chemical waste pickup request to your EHS department.[10]

  • EHS Management: EHS personnel will transport the waste from your lab's SAA to a central accumulation area, where it is consolidated for shipment.

  • Licensed Disposal Facility: The university contracts with a licensed hazardous waste disposal company that transports the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6][15] Disposal methods may include high-temperature incineration or other chemical treatments designed to render the waste non-hazardous.

Quantitative Regulatory Summary

The following table summarizes key quantitative limits for hazardous waste management in a laboratory setting.

ParameterRegulatory LimitGoverning Body/RegulationCitation
SAA Volume Limit ≤ 55 gallons of hazardous wasteEPA (40 CFR 262.15)[11]
SAA Acute Waste Limit ≤ 1 quart of acute hazardous wasteEPA (40 CFR 262.15)[11]
Time to Move Full Container Within 3 days (72 hours) of being filledEPA[10]
Academic Lab Waste Removal Every 12 months (under Subpart K)EPA (40 CFR Part 262, Subpart K)[11]
Flammable Liquid Storage ≤ 60 gallons in an approved cabinetOSHA (29 CFR 1910.106)[13]

Disposal Workflow Diagram

This diagram illustrates the decision-making and procedural flow for the proper disposal of 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine.

G cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Collection (SAA) cluster_decision Phase 3: Monitoring & Response cluster_disposal Phase 4: Final Disposal A Start: Acquire Chemical & Consult Manufacturer's SDS B Conduct Hazard Assessment & Update Chemical Hygiene Plan A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Select Compatible & Labeled Waste Container C->D E Add Waste to Container in Chemical Fume Hood D->E F Securely Close Container After Each Addition E->F G Store in Designated SAA, Segregated from Incompatibles F->G I Spill Occurs? G->I H Is Container Full (>90%)? H->E No, continue use L Date Full Container & Request EHS Pickup H->L Yes I->H No J Follow Spill Protocol (Alert, Isolate, Clean-up) I->J Yes K Dispose of Cleanup Materials as Hazardous Waste J->K K->E M EHS Transports Waste to Central Accumulation Area L->M N Waste Shipped to Licensed TSDF via Manifest M->N O End: Final Disposal (e.g., Incineration) N->O

Sources

A Strategic Guide to the Safe Handling of 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Personnel

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and evaluation of novel chemical entities are paramount. 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine, a fluorinated pyrazole derivative, represents a compound of significant interest due to the broad biological activities associated with the pyrazole scaffold.[1][2] The introduction of a fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a valuable asset in discovery chemistry. However, the unique chemical reactivity and potential biological activity also necessitate a robust and well-defined safety protocol to protect researchers from potential hazards.

This guide provides a comprehensive framework for the safe handling of 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine, with a focus on personal protective equipment (PPE), operational procedures, and waste disposal. By understanding the rationale behind these recommendations, laboratory personnel can cultivate a culture of safety and ensure the integrity of their research.

Hazard Assessment: Understanding the Risk Profile

Key Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or, in more severe cases, chemical burns.[3]

  • Acute Toxicity (Oral): Ingestion may be harmful.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5][6]

  • Unknown Biological Effects: As a research chemical, the full toxicological profile is not yet established.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to minimize exposure through all potential routes: dermal, ocular, and inhalation.[7][8][9] The following table outlines the minimum PPE requirements for handling 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine.

Body Part Required PPE Rationale and Specifications
Hands Double-gloving with nitrile gloves.The inner glove provides a second barrier in case of a breach of the outer glove. Nitrile offers good resistance to a range of chemicals. For prolonged contact or when handling larger quantities, consider heavier-duty gloves such as butyl rubber or neoprene.[8] Always inspect gloves for tears or punctures before use and change them frequently.
Eyes/Face Chemical safety goggles and a face shield.Safety goggles provide a seal around the eyes to protect against splashes and dust.[7][8] A face shield offers an additional layer of protection for the entire face from splashes.[7][8][10]
Body A lab coat, fully buttoned, with tight-fitting cuffs.A lab coat protects the skin and personal clothing from minor spills and contamination.[7][8] For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[7]
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (if handling as a powder).Use of a respirator should be dictated by a risk assessment. If there is a potential for aerosolization or if handling the compound outside of a certified chemical fume hood, respiratory protection is mandatory.[8][9][10] All respirator users must be fit-tested and trained in their proper use.
Feet Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine will minimize the risk of exposure and ensure the well-being of all laboratory personnel.

Preparation and Engineering Controls
  • Designated Work Area: All handling of 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7] A spill kit containing appropriate absorbent materials should also be available.

  • Pre-use Checklist: Before beginning any work, ensure all necessary PPE is available and in good condition. Review the experimental protocol and be familiar with the potential hazards.

Handling and Experimental Workflow

The following diagram illustrates a safe workflow for handling 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don appropriate PPE prep_hood Verify fume hood function prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh compound in fume hood prep_materials->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_reaction Perform reaction under inert atmosphere if necessary handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate glassware and work surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE correctly cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Figure 1: Recommended workflow for handling 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine.
Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

  • Spill: For small spills, use an absorbent material to contain the spill, then decontaminate the area. For larger spills, evacuate the area and contact the appropriate emergency response team.

Disposal Plan: Responsible Waste Management

Proper disposal of 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine and any contaminated materials is crucial to protect both human health and the environment.

Waste Segregation

All waste contaminated with 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine must be segregated as hazardous waste. This includes:

  • Solid Waste: Unused compound, contaminated gloves, paper towels, and other disposable materials.

  • Liquid Waste: Reaction mixtures, solvent washes, and any other solutions containing the compound.

  • Sharps: Contaminated needles, syringes, and Pasteur pipettes.

Waste Labeling and Storage

All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine), and the associated hazards (e.g., "Toxic," "Irritant").[13] Waste containers should be kept closed except when adding waste and stored in a designated, secondary containment area.

Final Disposal

Disposal of hazardous waste must be carried out in accordance with all local, state, and federal regulations.[11][12][13] This typically involves collection by a licensed hazardous waste disposal company. Never dispose of this compound down the drain or in the regular trash.

Conclusion: A Commitment to Safety

The responsible use of novel chemical compounds like 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine is fundamental to advancing scientific discovery. By adhering to the principles of hazard assessment, diligent use of personal protective equipment, and meticulous operational and disposal planning, researchers can confidently and safely explore the potential of this and other valuable molecules. This commitment to safety not only protects the individual but also fosters a research environment where innovation can thrive.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives.
  • TCI Chemicals. (2025, June 30). SAFETY DATA SHEET.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • MilliporeSigma. (2026, January 6). SAFETY DATA SHEET.
  • Merck Millipore. (2021, September 6). Safety Data Sheet.
  • PSFC. Halogenated Solvents.
  • Safety Data Sheet. (n.d.).
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. (2023, August 24). SAFETY DATA SHEET.
  • Safety Data Sheet. (n.d.).
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • PMC - NIH. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.
  • orientjchem.org. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
  • Sigma-Aldrich. (n.d.). 1,3-Dimethyl-1H-pyrazol-4-amine | 64517-88-0.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.